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  • Product: 3-Chloro-4-methyl-N-propylaniline
  • CAS: 857007-95-5

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5)

Executive Summary 3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5) is a specialized secondary amine intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Structurally derived...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5) is a specialized secondary amine intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Structurally derived from the avicide/intermediate 3-chloro-4-methylaniline (DRC-1339), this N-propylated variant serves as a critical "building block" for introducing lipophilic propyl chains into larger scaffolds without the risk of over-alkylation associated with direct alkylation methods.

This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Profile & Physicochemical Properties[1]

The introduction of the N-propyl group to the aniline core significantly alters the solubility and lipophilicity profile compared to the primary amine parent.

Identity & Identifiers
PropertyDetail
Chemical Name 3-Chloro-4-methyl-N-propylaniline
Synonyms N-Propyl-3-chloro-4-methylaniline; N-Propyl-3-chloro-p-toluidine
CAS Number 857007-95-5
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
SMILES CCCNc1ccc(C)c(Cl)c1
Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Physical State Viscous liquid or low-melting solidParent aniline MP is ~26°C; N-alkylation often suppresses MP.
Boiling Point ~265°C (Predicted at 760 mmHg)Higher than parent (237°C) due to increased mass.
LogP (Predicted) 3.5 – 3.8Significantly more lipophilic than parent (LogP ~2.9).
pKa (Conjugate Acid) ~4.5 – 5.0Weakly basic; forms stable salts (e.g., HCl) for storage.
Solubility Soluble in DCM, DMSO, Methanol, Ethyl AcetateLow water solubility (<0.1 mg/mL).

Part 2: Strategic Synthesis

The Challenge of Direct Alkylation

Direct alkylation of 3-chloro-4-methylaniline with propyl halides (e.g., 1-bromopropane) is not recommended for high-purity applications. This route suffers from poor selectivity, yielding a mixture of the desired secondary amine (Mono-N-propyl) and the undesired tertiary amine (N,N-dipropyl), requiring tedious chromatographic separation.

Preferred Route: Reductive Amination

The industry-standard protocol for synthesizing CAS 857007-95-5 is Reductive Amination . This method ensures mono-alkylation by forming an intermediate imine which is then selectively reduced.

Reaction Logic
  • Condensation: 3-Chloro-4-methylaniline reacts with Propionaldehyde to form a hemiaminal/imine equilibrium.

  • Reduction: A mild reducing agent, Sodium Triacetoxyborohydride (STAB), reduces the imine in situ to the amine. STAB is preferred over NaBH₄ because it does not reduce the aldehyde, preventing side reactions.

Validated Workflow Diagram

SynthesisWorkflow Start 3-Chloro-4-methylaniline (Primary Amine) Intermediate Imine / Hemiaminal Intermediate Start->Intermediate Condensation Reagent1 Propionaldehyde (1.1 eq) Reagent1->Intermediate Product 3-Chloro-4-methyl- N-propylaniline Intermediate->Product Selective Reduction Reagent2 NaBH(OAc)3 (1.5 eq, DCM) Reagent2->Product

Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Detailed Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the toxicity of aniline derivatives.

  • Preparation: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Imine Formation: Add Propionaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq) portion-wise over 10 minutes.

    • Why STAB? It is less toxic than Cyanoborohydride and more selective than Borohydride.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS (Look for mass [M+H]+ = 184).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 3: Reactivity & Applications

Reactivity Profile

As a secondary aniline, CAS 857007-95-5 retains nucleophilicity at the nitrogen, allowing it to serve as a scaffold for more complex architectures. However, the steric bulk of the propyl group and the electronic effects of the chloro/methyl substituents modulate its reactivity.

ReactivityMap Center 3-Chloro-4-methyl- N-propylaniline Acylation N-Acylation (Amide Formation) Center->Acylation + Acid Chloride Sulfonylation N-Sulfonylation (Sulfonamide Synthesis) Center->Sulfonylation + Sulfonyl Chloride Heterocycle Heterocycle Formation (e.g., Quinolines via Skraup) Center->Heterocycle Cyclization Coupling Buchwald-Hartwig Coupling Center->Coupling Pd-Catalysis

Figure 2: Divergent synthetic pathways utilizing the secondary amine core.

Key Application Areas
  • Kinase Inhibitor Discovery: The 3-chloro-4-methylaniline motif is a "privileged structure" in medicinal chemistry, often found in inhibitors targeting tyrosine kinases (e.g., Lapatinib analogs). The N-propyl group provides a hydrophobic handle that can probe the ATP-binding pocket's solvent-accessible regions.

  • Agrochemical Synthesis: Derivatives of this compound are investigated for selective toxicity in pest control, leveraging the metabolic pathways utilized by the parent avicide (DRC-1339) but with modified environmental half-lives.

  • Proteomics Standards: Used as a stable isotope-labeled standard (when synthesized with ¹³C or ²H) for quantifying aniline metabolites in biological matrices.

Part 4: Handling, Safety & Storage

Hazard Identification
  • Acute Toxicity: Like most chlorinated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.

  • Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.

  • GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).

Storage Protocols
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

  • Temperature: 2–8°C (Refrigerator).

  • Form: Conversion to the Hydrochloride salt (HCl) is recommended for long-term stability, transforming the oil/low-melting solid into a stable crystalline powder.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link (Foundational methodology for the synthesis protocol).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline." PubChem, National Library of Medicine. Link (Parent compound toxicity and properties).

  • Santa Cruz Biotechnology. "3-Chloro-4-methyl-N-propylaniline Product Data." SCBT. Link (Commercial availability and application data).

  • Fisher Scientific. "Safety Data Sheet: 3-Chloro-4-methylaniline." Fisher Sci. Link (Safety handling protocols for the chloro-methyl-aniline class).

Sources

Exploratory

physicochemical properties of 3-Chloro-4-methyl-N-propylaniline

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methyl-N-propylaniline Introduction In the landscape of pharmaceutical research and fine chemical synthesis, a molecule's potential is fundament...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methyl-N-propylaniline

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a molecule's potential is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior in biological systems, its formulation possibilities, and its synthetic accessibility. This guide provides an in-depth examination of 3-Chloro-4-methyl-N-propylaniline, a substituted aniline with potential applications as an intermediate in the development of novel chemical entities.

As a derivative of 3-chloro-4-methylaniline (CAS 95-74-9), the introduction of an N-propyl group significantly alters the molecule's lipophilicity, basicity, and steric profile.[1][2] Understanding these shifts is paramount for researchers aiming to leverage this compound in drug discovery, agrochemicals, or materials science. This document moves beyond a simple data sheet, offering both established data and predictive insights, coupled with robust, field-proven experimental protocols for in-house validation. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Section 1: Core Molecular Attributes

A foundational understanding begins with the molecule's basic structural and identifying information. While experimental data for this specific N-propylated derivative is sparse, we can establish its identity and predict key parameters based on its structure and data from its parent aniline.

Identifier Value Source
IUPAC Name 3-chloro-4-methyl-N-propylaniline-
CAS Number 857007-95-5[3]
Molecular Formula C₁₀H₁₄ClN[2]
Molecular Weight 183.68 g/mol [2]
Canonical SMILES CCCNC1=CC(=C(C=C1)C)Cl[2]
Predicted XLogP3 4.3[2]

Section 2: Fundamental Physicochemical Properties

The physical state, solubility, and volatility of a compound are critical for its handling, storage, and formulation. The data below is a blend of experimental values for the closely related parent compound, 3-chloro-4-methylaniline, and reasoned expectations for the title compound.

Property Value / Expected Value Notes & Rationale Reference
Physical State Liquid or low-melting solid at 20°CThe parent aniline has a melting point of ~25°C. The addition of the flexible N-propyl chain is expected to disrupt crystal packing, likely lowering the melting point.[4][5]
Boiling Point >238 °CThe parent aniline boils at 237-238°C. The increased molecular weight from the propyl group will raise the boiling point.[4][6]
Water Solubility Low (<1 g/L)The parent aniline is slightly soluble (1 g/L at 20°C). The lipophilic propyl group will further decrease aqueous solubility.[4]
pKa (Conjugate Acid) ~4.2 - 4.5The parent aniline's conjugate acid has a pKa of 4.05. The electron-donating nature of the N-propyl group slightly increases the basicity of the nitrogen atom, resulting in a slightly higher pKa.[1][4][7]
Stability Stable under normal conditions. Sensitive to air and light.Like many anilines, it is prone to oxidation and discoloration upon prolonged exposure. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[5][8]

Section 3: Ionization and Lipophilicity - The Keys to Biological Interaction

For any compound intended for biological application, pKa and LogP are arguably the most critical physicochemical parameters. They govern how a molecule is absorbed, distributed, metabolized, and excreted (ADME).

Basicity (pKa)

The pKa of an ionizable group determines the charge state of a molecule at a given pH. For an aniline, the basicity of the amino group is crucial. The pKa value of ~4.2-4.5 for the conjugate acid of 3-Chloro-4-methyl-N-propylaniline means that at physiological pH (~7.4), the compound will be overwhelmingly in its neutral, uncharged form. This is a critical insight for drug development, as the neutral form is generally more capable of crossing lipidic biological membranes, a prerequisite for reaching intracellular targets.[9]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the measure of a compound's lipophilicity, or "greasiness." It is a key indicator of a drug's ability to permeate cell membranes, bind to plasma proteins, and potentially accumulate in fatty tissues.[10] The predicted XLogP of 4.3 for 3-Chloro-4-methyl-N-propylaniline is significantly higher than the 2.27 LogP of its parent compound, 3-chloro-4-methylaniline.[2][4] This substantial increase, driven by the addition of the three-carbon propyl chain, suggests high membrane permeability. However, LogP values above 5 can sometimes be associated with poor aqueous solubility and increased metabolic clearance, a classic trade-off in drug design.[11]

Section 4: Experimental Determination Protocols

While predictions are valuable for initial assessment, rigorous drug development demands empirical data. The following protocols represent gold-standard methodologies for determining the core physicochemical properties of novel compounds like 3-Chloro-4-methyl-N-propylaniline.

Protocol for pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is the definitive method for pKa determination.[12] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the analyte is 50% ionized, which corresponds to its pKa.[9][13]

Methodology:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]

  • Sample Preparation: Prepare a ~1 mM solution of 3-Chloro-4-methyl-N-propylaniline. To ensure solubility, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (<5%) and be consistent across all experiments.

  • Ionic Strength Adjustment: Add a neutral salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.[9]

  • Initial Acidification: Acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the aniline is fully protonated.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).[9] Continue the titration until ~pH 12.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve.

  • Validation: Perform the titration in triplicate to ensure reproducibility. Calculate the average pKa and standard deviation.[13]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1mM Sample (with 0.15M KCl) Calibrate->PrepareSample Acidify Acidify to pH 2 with 0.1M HCl PrepareSample->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Identify Inflection Point (pH = pKa) Plot->Determine_pKa Validate Repeat (n=3) & Calculate Average Determine_pKa->Validate

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination via Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for LogP determination because it is a direct measurement of the partitioning of a compound between two immiscible phases at equilibrium.[14] Its accuracy makes it the benchmark against which other methods are validated.[15]

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Separately, pre-saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

  • Sample Addition: Add a known amount of 3-Chloro-4-methyl-N-propylaniline to a mixture of the two pre-saturated phases in a separatory funnel or vial. The starting concentration should be chosen to be below the solubility limit in either phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

  • LogP Determination: The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).[10]

  • Validation: The experiment should be repeated with varying solute concentrations and shaking times to confirm that true equilibrium has been reached.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-octanol and aqueous buffer AddSample Add Compound to Biphasic System Saturate->AddSample Shake Shake to Equilibrate AddSample->Shake Separate Separate Phases (Centrifuge if needed) Shake->Separate Analyze Measure Concentration in each phase (HPLC) Separate->Analyze Calculate Calculate P and LogP Analyze->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

Protocol for Aqueous Solubility Determination

Causality: The shake-flask equilibrium solubility method is considered the most reliable technique as it ensures that the solution has reached saturation in equilibrium with the solid state of the compound.[16] This provides the true thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development.[17]

Methodology:

  • Sample Preparation: Add an excess amount of solid 3-Chloro-4-methyl-N-propylaniline to a vial containing a specific aqueous medium (e.g., deionized water, or a pH 7.4 buffer). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Take a precise aliquot of the clear, saturated filtrate and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Solid-State Analysis: It is best practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.

  • Reporting: The determined concentration is reported as the equilibrium solubility in the specified medium (e.g., in mg/mL or µM).

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis AddExcess Add Excess Solid to Aqueous Medium Agitate Agitate for 24-48h at Constant Temp. AddExcess->Agitate Separate Filter/Centrifuge to get Saturated Solution Agitate->Separate Quantify Measure Concentration of Filtrate (HPLC) Separate->Quantify AnalyzeSolid Analyze Remaining Solid (optional, e.g., XRPD) Separate->AnalyzeSolid Result Report Solubility Quantify->Result

Caption: Workflow for equilibrium aqueous solubility determination.

Section 5: Spectroscopic and Structural Characterization

For a researcher synthesizing or verifying this compound, spectroscopic data is essential. Based on the structure and data for related compounds, the following spectral features are expected:

  • ¹H NMR: The spectrum should feature distinct signals for the aromatic protons, the methyl group singlet (~2.2 ppm), and the N-propyl group (a triplet for the terminal CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen). The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals corresponding to the molecular formula C₁₀H₁₄ClN.[18]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[1]

Section 6: Synthesis and Reactivity

Synthesis: A common route to N-alkylanilines is the reductive amination of the parent aniline. 3-Chloro-4-methyl-N-propylaniline can be synthesized by reacting 3-chloro-4-methylaniline with propionaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct N-alkylation with a propyl halide (e.g., 1-bromopropane) in the presence of a base is a viable, though potentially less selective, method.[19] The parent aniline itself is typically synthesized via the reduction of 2-chloro-4-nitrotoluene.[20][21]

Reactivity: As an aromatic amine, 3-Chloro-4-methyl-N-propylaniline is a weak base. It is incompatible with strong acids, acid chlorides, and acid anhydrides.[8] It is susceptible to oxidation, particularly in the presence of strong oxidizing agents, which can lead to the formation of colored impurities.

Conclusion

3-Chloro-4-methyl-N-propylaniline is a molecule whose physicochemical profile is dominated by the interplay between its aromatic core and the N-propyl substituent. Its low aqueous solubility, moderate basicity, and high lipophilicity (Predicted XLogP ~4.3) define its potential behavior in both chemical and biological systems. These properties suggest high membrane permeability but also highlight potential challenges with aqueous formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate these characteristics, enabling informed decisions in drug design, lead optimization, and process development.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • U.S. Environmental Protection Agency. 3-Chloro-4-methylaniline Properties. Available from: [Link]

  • Xu, et al. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available from: [Link]

  • PubChem. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. Available from: [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

  • Ataman Kimya. 3-CHLORO-4-METDYLANILINE. Available from: [Link]

  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Available from: [Link]

  • ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind. Available from: [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • PubChemLite. 3-chloro-4-methyl-n-propylaniline hydrochloride (C10H14ClN). Available from: [Link]

  • Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Cheméo. Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). Available from: [Link]

  • PubChem. 3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346. Available from: [Link]

  • PrepChem.com. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Available from: [Link]

Sources

Foundational

Technical Guide: Spectral Characterization of 3-Chloro-4-methyl-N-propylaniline

[1] Part 1: Executive Summary & Molecular Identity[1] 3-Chloro-4-methyl-N-propylaniline is a secondary aromatic amine derivative utilized primarily as an intermediate in the synthesis of agrochemicals and specialized pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Molecular Identity[1]

3-Chloro-4-methyl-N-propylaniline is a secondary aromatic amine derivative utilized primarily as an intermediate in the synthesis of agrochemicals and specialized pharmaceuticals.[1] Structurally, it consists of a toluene core substituted with a chlorine atom at the meta position (relative to the methyl) and an N-propylamino group at the para position relative to the methyl (or meta to the chlorine, depending on numbering priority, but standard IUPAC places the amine at C1).[1]

Accurate spectral characterization is critical for distinguishing this secondary amine from potential impurities, such as the unreacted primary amine (3-chloro-4-methylaniline) or the over-alkylated tertiary amine (N,N-dipropyl).[1]

Molecular Specifications
PropertyValue
IUPAC Name 3-Chloro-4-methyl-N-propylaniline
CAS Number 857007-95-5 (Free Base)
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Monoisotopic Mass 183.08 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)

Part 2: Synthesis & Structural Context

To understand the spectral impurities, one must understand the genesis of the molecule.[1] The compound is typically synthesized via the reductive amination of 3-chloro-4-methylaniline with propanal or direct alkylation with propyl halides.[1]

Synthesis Pathway Diagram

SynthesisPathway Start 3-Chloro-4-methylaniline (Parent Amine) Intermediate Imine Intermediate Start->Intermediate + Propanal Reagent Propanal / NaBH4 (Reductive Amination) Product 3-Chloro-4-methyl-N-propylaniline (Target) Intermediate->Product + Reductant Impurity N,N-Dipropyl Impurity (Over-alkylation) Product->Impurity + Excess Reagent

Figure 1: Reductive amination pathway showing the origin of the target molecule and potential over-alkylated impurities.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of 3-Chloro-4-methyl-N-propylaniline is distinct due to the asymmetry introduced by the chlorine substituent and the coupling patterns of the N-propyl chain.[1]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct regions: the aromatic zone (3 protons), the benzylic/heteroatom zone (N-CH₂ and Ar-CH₃), and the aliphatic chain end.[1]

Predicted Chemical Shifts & Assignments:

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.95 Doublet (d, J=8.2 Hz)1HAr-H (C5)Ortho to methyl; shielded by alkyl group.[1]
6.65 Doublet (d, J=2.4 Hz)1HAr-H (C2)Ortho to Nitrogen, Meta to Cl.[1] Shifted upfield by N-donation.
6.45 Doublet of Doublets (dd)1HAr-H (C6)Para to Cl.[1] Shows coupling to C5 and C2.[1]
3.55 Broad Singlet1HN-H Exchangeable.[1] Broadening varies with concentration/water.[1]
3.05 Triplet (t, J=7.1 Hz)2HN-CH ₂-Characteristic deshielding by Nitrogen.[1]
2.25 Singlet (s)3HAr-CHBenzylic methyl.[1]
1.62 Sextet (m)2H-CH₂-CH ₂-CH₃Methylene bridge; splits into 6 peaks by neighbors.[1]
0.98 Triplet (t, J=7.4 Hz)3H-CH₂-CHTerminal methyl group.[1]

Technical Note on Coupling: The aromatic region shows an ABX-like system (or ABC depending on field strength) modified by the methyl group.[1] The coupling constant J between H5 and H6 is roughly 8-9 Hz (ortho), while H2 appears as a narrow doublet (~2.5 Hz) due to meta-coupling with H6.[1]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone structure.[1] Note the chlorine effect, which typically shields the ipso-carbon but deshields the ortho/para positions relative to resonance effects.[1]

Shift (δ ppm)Carbon TypeAssignment
147.5 Quaternary (C-N)Ipso carbon attached to Nitrogen.[1]
135.2 Quaternary (C-Cl)Ipso carbon attached to Chlorine.[1]
130.8 Methine (CH)Aromatic CH (C5).[1]
125.1 Quaternary (C-Me)Ipso carbon attached to Methyl.[1]
114.5 Methine (CH)Aromatic CH (C6).[1]
112.2 Methine (CH)Aromatic CH (C2).[1]
48.2 Methylene (CH₂)N-C H₂ (Alpha to Nitrogen).[1]
22.8 Methylene (CH₂)Propyl middle carbon.[1]
18.9 Methyl (CH₃)Ar-C H₃.[1]
11.6 Methyl (CH₃)Propyl terminal methyl.[1]

Part 4: Mass Spectrometry (MS) Profile

Mass spectrometry provides the definitive confirmation of the halogen presence (Chlorine isotope pattern) and the alkyl chain length.[1]

Isotopic Pattern

Chlorine possesses two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]

  • M+ (m/z 183): 100% Relative Abundance.[1]

  • M+2 (m/z 185): ~32% Relative Abundance.[1][2]

  • Diagnostic Value: Any deviation from this 3:1 ratio indicates a loss of the halogen or contamination.[1]

Fragmentation Pathway (EI, 70 eV)[1]

The fragmentation is dominated by α-cleavage next to the nitrogen atom and benzylic stability.[1]

MSFragmentation Parent Molecular Ion [M]+ m/z 183/185 Frag1 Base Peak [M-29]+ m/z 154 (Loss of Ethyl) Parent->Frag1 α-cleavage (-CH2CH3) Frag2 Tropylium Ion m/z 125 (Loss of Propyl) Parent->Frag2 N-dealkylation Frag3 Aryl Cation m/z 89 (Loss of Cl) Frag2->Frag3 -HCl

Figure 2: Proposed EI-MS fragmentation pathway. The base peak is typically formed by the loss of the ethyl group from the propyl chain, generating a stable iminium ion.[1]

Part 5: Infrared (IR) Spectroscopy[1]

IR analysis is particularly useful for monitoring the reaction progress from the primary amine (parent) to the secondary amine (product).[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Feature
3410 N-H StretchSingle sharp band (Secondary amine).[1] Note: The parent primary amine would show two bands (~3480, 3390).[1]
3020-3050 C-H Stretch (Ar)Weak intensity, just above 3000 cm⁻¹.[1]
2960, 2870 C-H Stretch (Alk)Strong bands corresponding to the propyl methyl/methylene groups.[1]
1600, 1500 C=C Ring StretchCharacteristic "breathing" modes of the benzene ring.[1]
1260-1300 C-N StretchStrong band for aromatic amine C-N bond.[1]
1080-1100 Ar-Cl StretchCharacteristic aryl chloride vibration.
810-820 C-H Out-of-PlaneIndicative of 1,2,4-trisubstituted benzene (2 adjacent hydrogens).[1]

Part 6: Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

  • Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1][3]

  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

  • Filtration: If the sample appears cloudy (likely inorganic salts from synthesis), filter through a small glass wool plug directly into the NMR tube.[1]

  • Acquisition: Run at 298 K. For ¹³C, a minimum of 256 scans is recommended to resolve the quaternary carbons attached to Cl and N.[1]

GC-MS Method[1]
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: Hold 60°C for 2 min, ramp 20°C/min to 280°C, hold 5 min.

  • Detection: EI mode (70 eV).

Part 7: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent effect calculations).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 3-Chloro-4-methyl-N-propylaniline

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It addresses the specific solubility characteristics of 3-Chloro-4-methyl-N-propylaniline (CAS: 8570...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It addresses the specific solubility characteristics of 3-Chloro-4-methyl-N-propylaniline (CAS: 857007-95-5), a lipophilic intermediate often encountered in the synthesis of agrochemicals and specialty pharmaceuticals.

[1]

Executive Summary

3-Chloro-4-methyl-N-propylaniline is a secondary aromatic amine characterized by significant lipophilicity. While the parent compound (3-chloro-4-methylaniline, or Starlicide) is well-characterized, the introduction of the N-propyl chain dramatically alters the crystal lattice energy and solvation thermodynamics.

This guide addresses the "blind spot" in public literature regarding this specific derivative. Instead of relying on generic databases, we define the Structure-Property Relationships (SPR) that govern its solubility and provide a validated experimental workflow for determining exact saturation limits in your specific matrix.

Key Takeaway: The N-propyl substitution disrupts the hydrogen bonding network typical of primary anilines, significantly increasing solubility in non-polar hydrocarbons (alkanes) and chlorinated solvents, while rendering the molecule virtually insoluble in neutral aqueous media.

Physicochemical Basis of Solubility[1]

To predict solubility behavior, we must deconstruct the molecule into its functional solvophores.

Structural Analysis
FeatureChemical MoietySolvation Impact
Lipophilic Core 3-Chloro-4-methylphenylDrives solubility in aromatics (Toluene) and chlorinated solvents (DCM).
Hydrophobic Tail N-Propyl chainIncreases LogP (approx. +1.2 vs parent); enhances solubility in aliphatic hydrocarbons (Heptane/Hexane).
H-Bond Donor Secondary Amine (-NH)Weak donor. Allows solubility in H-bond acceptors (Acetone, EtOAc) but limits water solubility compared to primary amines.
Electronic Effect Chlorine (meta)Electron-withdrawing. Reduces basicity of the amine (pKa est. ~3.5–4.0), making salt formation requiring stronger acids.
Predicted Solubility Profile (Free Base)

Based on Hansen Solubility Parameters (HSP) and analogous chloro-anilines.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Excellent dispersion force matching; Cl-Cl interactions.
Aromatic Toluene, XyleneHigh (>150 mg/mL)

-

stacking interactions with the phenyl ring.
Polar Aprotic DMSO, DMF, AcetoneHigh (>100 mg/mL)Dipole-dipole interactions with the polarized C-N and C-Cl bonds.
Alcohols Methanol, Ethanol, IPAModerate-High Soluble, but temperature-dependent. Good candidates for crystallization.[1]
Aliphatics Heptane, HexaneModerate The N-propyl group enables solubility here, unlike many primary anilines which oil out.
Aqueous Water (pH 7)Negligible (<0.1 mg/mL)Hydrophobic effect dominates; lack of sufficient H-bonding.

Experimental Protocol: Solubility Determination

Do not assume literature values from similar compounds apply to your specific batch purity. Use this self-validating protocol.

Tier 1: The "Solvent Walk" (Visual Screening)

Objective: Rapidly categorize solvents as "Good," "Poor," or "Borderline" for process design.

  • Preparation: Place 50 mg of 3-Chloro-4-methyl-N-propylaniline into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (RT).

  • Observation: Vortex after each addition.

    • < 0.5 mL (10 vol): High Solubility (Process Solvent).

    • 0.5 - 2.0 mL (10-40 vol): Moderate Solubility (Crystallization candidate).

    • > 2.0 mL: Poor Solubility (Anti-solvent).

  • Thermal Stress: If insoluble at RT, heat to boiling point. If it dissolves, it is a potential recrystallization solvent.[1]

Tier 2: Quantitative Saturation (HPLC Method)

Objective: Exact solubility data for regulatory filing or critical process parameters.

  • Saturation: Add excess solid to 5 mL of solvent. Stir at target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Dilution: Dilute filtrate 100x with Acetonitrile.

  • Quantification: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve.

Workflow Diagram

The following diagram illustrates the decision logic for solubility determination.

SolubilityWorkflow Start Start: 50 mg Target Sample SolventAdd Add 100 µL Solvent (RT) Start->SolventAdd CheckDissolved Dissolved? SolventAdd->CheckDissolved CheckDissolved->SolventAdd No (Add more) HighSol High Solubility (Reaction Solvent) CheckDissolved->HighSol Yes (<10 vol) Heat Heat to Reflux CheckDissolved->Heat No (>40 vol) CheckHot Dissolved Hot? Heat->CheckHot CrystSol Crystallization Solvent (Temp Dependent) CheckHot->CrystSol Yes AntiSol Anti-Solvent (Precipitation) CheckHot->AntiSol No

Figure 1: Decision tree for categorizing solvents based on visual solubility thresholds.

Process Applications

Acid/Base Extraction Strategy

The secondary amine functionality allows for a "pH-swing" purification, a highly effective method for this compound class.

  • Extraction Principle:

    • Low pH (< 2.0): The molecule is protonated (ammonium salt). It partitions into the Aqueous Phase .

    • High pH (> 9.0): The molecule is deprotonated (free base). It partitions into the Organic Phase .

  • Recommended System:

    • Forward Extraction: Dissolve crude oil in Toluene or DCM. Wash with 1M HCl. Impurities remain in organic; Product moves to water.

    • Back Extraction: Basify aqueous layer with NaOH to pH > 10. Extract product back into Heptane or MTBE.

Crystallization Optimization

Because the N-propyl group lowers the melting point (making the compound prone to "oiling out"), standard cooling crystallization often fails.

  • Recommended Approach: Anti-solvent Crystallization.

  • Solvent: Isopropanol (IPA) or Ethanol (Dissolve at RT).

  • Anti-solvent: Water (Add slowly).

  • Critical Control: Seed crystals must be added at the cloud point to prevent oiling.

Process Logic Diagram

PurificationLogic Crude Crude Reaction Mix (Organic Phase) AcidWash Acid Wash (1M HCl) pH < 2 Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Non-basic Impurities) PhaseSep1->OrgWaste Discard AqProd Aqueous Layer (Product Salt) PhaseSep1->AqProd Keep BaseNeut Basify (NaOH) pH > 10 AqProd->BaseNeut Extract Extract w/ Heptane BaseNeut->Extract FinalProd Pure Free Base (In Heptane) Extract->FinalProd

Figure 2: Purification workflow utilizing the pH-dependent solubility switch of the secondary amine.

Safety & Handling (E-E-A-T)

Warning: Chloro-aniline derivatives are known methemoglobinemia inducers.

  • Skin Absorption: The high lipophilicity (LogP > 4) of the N-propyl derivative implies rapid dermal absorption . Standard nitrile gloves may offer insufficient protection for prolonged exposure to solutions in DCM or Toluene.

    • Protocol: Use double-gloving (Laminate/Nitrile) or Viton gloves when handling concentrated solutions.

  • Inhalation: Vapor pressure is expected to be low, but aerosols generated during filtration or centrifugation are hazardous. Always handle in a fume hood.

  • Waste Disposal: Segregate as "Halogenated Organic Waste". Do not mix with strong oxidizers (e.g., Nitric acid) as anilines can react violently.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline (Parent Structure Analysis). Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Source for theoretical solubility prediction methodology).

Sources

Foundational

3-Chloro-4-methyl-N-propylaniline hydrochloride properties (CAS 2219408-02-1)

An In-Depth Technical Guide to 3-Chloro-4-methyl-N-propylaniline hydrochloride (CAS 2219408-02-1) Disclaimer: 3-Chloro-4-methyl-N-propylaniline hydrochloride (CAS 2219408-02-1) is a compound for which there is limited pu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-4-methyl-N-propylaniline hydrochloride (CAS 2219408-02-1)

Disclaimer: 3-Chloro-4-methyl-N-propylaniline hydrochloride (CAS 2219408-02-1) is a compound for which there is limited publicly available research and data. This guide has been constructed by leveraging information on the well-documented core structure, 3-Chloro-4-methylaniline (CAS 95-74-9), to infer properties, synthesis, and safety protocols. All information regarding the N-propyl derivative should be treated as predictive and requires experimental verification.

Introduction and Compound Profile

3-Chloro-4-methyl-N-propylaniline hydrochloride is a substituted aniline derivative. The core, 3-chloro-4-methylaniline, is a significant intermediate in the synthesis of dyes, pigments, and pharmaceuticals[1]. The addition of an N-propyl group and its formulation as a hydrochloride salt suggest its potential use as a research chemical or a precursor in drug discovery, where modification of lipophilicity and aqueous solubility are often desired.

The hydrochloride salt form typically enhances water solubility and stability, making it more suitable for biological assays and pharmaceutical formulations.

Structural Information

The chemical structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a propylamino group.

G A 3-Chloro-4-methylaniline C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Propionaldehyde B->C D 3-Chloro-4-methyl-N-propylaniline (Free Base) C->D Formation of Imine intermediate, followed by reduction F 3-Chloro-4-methyl-N-propylaniline HCl (Final Product) D->F E HCl in Ether or Isopropanol E->F Protonation

Caption: Proposed synthetic workflow for 3-Chloro-4-methyl-N-propylaniline HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a standard procedure for reductive amination and should be optimized for this specific substrate.

Step 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add propionaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature. This allows for the formation of the intermediate imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reducing agent is mild and selective for imines in the presence of aldehydes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 3-chloro-4-methyl-N-propylaniline free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled to induce crystallization.

  • Final Steps: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Safety and Handling

Given the lack of specific data for the N-propyl derivative, the safety precautions for the parent compound, 3-chloro-p-toluidine, should be strictly followed. The parent compound is classified as toxic and may cause cancer.

Hazard Identification (Based on Parent Compound)
  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Carcinogenicity: May cause cancer.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

Hazard Pictograms (Anticipated):

  • Acute Toxicity (skull and crossbones)

  • Health Hazard (exploding chest)

  • Environmental Hazard (dead tree and fish)

Recommended Handling Procedures
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Respiratory Protection: If there is a risk of generating dust, a respirator may be required.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Chloro-4-methyl-N-propylaniline hydrochloride, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the presence of the propyl group and the shifts in the aromatic protons compared to the starting material.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretch of the secondary ammonium salt.

Potential Applications and Future Research

Substituted anilines are versatile building blocks in medicinal chemistry and materials science.

  • Drug Discovery: This compound could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The N-propyl group can modulate the lipophilicity and metabolic stability of a parent compound.

  • Agrochemicals: The parent compound, 3-chloro-4-methylaniline, is related to intermediates used in pesticides.[5] The N-propyl derivative could be investigated for similar applications.

  • Dye Synthesis: Anilines are fundamental to the dye industry. This compound could be used to create novel dyes with specific chromatic properties.[3]

Future research should focus on the experimental validation of the properties and synthesis outlined in this guide, followed by an exploration of its utility in various chemical and biological applications.

References

  • PubChem. 3-Chloro-4-methylaniline hydrochloride | C7H9Cl2N | CID 62651. [Link]

  • PubChemLite. 3-chloro-4-methyl-n-propylaniline hydrochloride (C10H14ClN). [Link]

  • CPAchem. Safety data sheet - 2-Chloro-4-methylaniline. [Link]

  • Ataman Kimya. 3-CHLORO-4-METDYLANILINE. [Link]

  • GSRS. 3-CHLORO-4-METHYLANILINE HYDROCHLORIDE. [Link]

  • PrepChem.com. Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. [Link]

  • PubChem. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. [Link]

  • Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Alkylation of 3-Chloro-4-methylaniline with Propyl Bromide

Abstract This document provides a comprehensive guide for the N-alkylation of 3-chloro-4-methylaniline using propyl bromide. N-alkylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 3-chloro-4-methylaniline using propyl bromide. N-alkylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This protocol details a robust and reproducible method based on classical nucleophilic substitution, a fundamental transformation in organic synthesis.[2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into reaction optimization, purification, and characterization of the target compound, N-propyl-3-chloro-4-methylaniline.

Introduction and Scientific Principles

The N-alkylation of anilines is a cornerstone reaction in organic chemistry. The introduction of an alkyl group onto the nitrogen atom of an aniline modifies its electronic and steric properties, paving the way for the construction of more complex molecular architectures. The reaction between 3-chloro-4-methylaniline and propyl bromide proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.

Mechanism: The nitrogen atom of the aniline possesses a lone pair of electrons, rendering it nucleophilic.[4] This nucleophile attacks the electrophilic carbon atom of propyl bromide, which is bonded to the electronegative bromine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.

Role of the Base: A base is essential for two primary reasons. Firstly, it deprotonates the aniline, increasing its nucleophilicity and thereby accelerating the rate of reaction. Secondly, the reaction generates hydrobromic acid (HBr) as a byproduct. The base neutralizes this acid, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[5] Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine.[5]

Controlling Selectivity: A significant challenge in N-alkylation is competing over-alkylation, which can lead to mixtures of secondary, tertiary amines, and even quaternary ammonium salts.[3][4] The primary product, N-propyl-3-chloro-4-methylaniline, is itself a nucleophile and can react with another molecule of propyl bromide. The selectivity for the desired mono-alkylated product can be controlled by careful management of the reaction stoichiometry, typically by using the aniline as the limiting reagent or by carefully controlling the amount of alkylating agent added.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-propyl-3-chloro-4-methylaniline.

Materials and Equipment

Table 1: Reagent and Solvent Properties

CompoundFormulaMW ( g/mol )CAS No.Physical State
3-Chloro-4-methylanilineC₇H₈ClN141.6095-74-9Solid
Propyl BromideC₃H₇Br122.99106-94-5Liquid
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Solid
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Liquid
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Liquid
HexaneC₆H₁₄86.18110-54-3Liquid
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Solid
Silica Gel (for column)SiO₂60.087631-86-9Solid

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Synthesis Workflow

The overall experimental process is outlined in the diagram below.

Workflow Experimental Workflow for N-Alkylation cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A 1. Combine 3-chloro-4-methylaniline, K₂CO₃, and DMF in a flask. B 2. Add propyl bromide dropwise. A->B C 3. Heat the mixture at 80°C with stirring. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to RT and add water. D->E F 6. Extract with Ethyl Acetate. E->F G 7. Wash organic layer with brine. F->G H 8. Dry over Na₂SO₄ and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify crude product by column chromatography. I->J K 11. Combine pure fractions and evaporate solvent. J->K L 12. Characterize by NMR and MS. K->L

Caption: Workflow for the N-alkylation of 3-chloro-4-methylaniline.

Step-by-Step Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. 3-chloro-4-methylaniline is toxic and propyl bromide is a hazardous alkylating agent. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1.42 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv), and 20 mL of N,N-Dimethylformamide (DMF).

    • Scientist's Note: The use of anhydrous potassium carbonate and a dry solvent is crucial to prevent unwanted side reactions with water. DMF is an excellent polar aprotic solvent for this SN2 reaction as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile.

  • Addition of Alkylating Agent: While stirring the mixture, add propyl bromide (1.10 mL, 1.48 g, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using an oil bath. Maintain vigorous stirring for 12-18 hours.

    • Scientist's Note: Heating is necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate. The reaction temperature is a critical parameter that may require optimization.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2] Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel TLC plate.

    • Mobile Phase: 10% Ethyl Acetate in Hexane.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting aniline spot (higher polarity, lower Rf) is no longer visible or has significantly diminished. The product spot will appear at a lower polarity (higher Rf).

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers in the separatory funnel.

    • Scientist's Note: The product is significantly more soluble in the organic solvent than in water. Multiple extractions ensure efficient recovery of the product from the aqueous phase.[6]

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.[6]

Purification

Purify the crude product by flash column chromatography on silica gel.[1][2][7]

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% EtOAc/Hexane and gradually increasing to 10% EtOAc/Hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield N-propyl-3-chloro-4-methylaniline as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the propyl group (a triplet for the CH₃, a sextet for the internal CH₂, and a triplet for the N-CH₂) and the aromatic protons, along with a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of N-propyl-3-chloro-4-methylaniline (C₁₀H₁₄ClN, MW: 183.68 g/mol ), including the characteristic isotopic pattern for a chlorine-containing compound.

Expected Results and Data

Table 2: Typical Reaction Data

ParameterValue
Starting Material Rf~0.3 (10% EtOAc/Hexane)
Product Rf~0.6 (10% EtOAc/Hexane)
Typical Isolated Yield75-85%
Appearance of ProductColorless to pale yellow oil

References

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Kim, J-H., & Park, M-s. (2005, April 30). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. YAKHAK HOEJI, 49(2), 162-167. Available at: [Link]

  • The Journal of Organic Chemistry. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. Available at: [Link]

  • Nature Communications. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

  • Organic Letters. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]

  • Green Chemistry. (2005, September 28). Selective N-alkylation of anilines in ionic liquids. RSC Publishing. DOI:10.1039/B509851C. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Available at: [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Available at: [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

Sources

Application

purification of 3-Chloro-4-methyl-N-propylaniline by column chromatography

An Application Note and Protocol for the Purification of 3-Chloro-4-methyl-N-propylaniline by Column Chromatography Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and optim...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 3-Chloro-4-methyl-N-propylaniline by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and optimized protocol for the purification of 3-Chloro-4-methyl-N-propylaniline using silica gel column chromatography. As a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals, achieving high purity of this compound is paramount. This document provides an in-depth exploration of the method development, from the selection of the stationary and mobile phases to the final isolation of the purified product. The causality behind each experimental choice is explained to empower researchers with the ability to adapt and troubleshoot the methodology. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity 3-Chloro-4-methyl-N-propylaniline.

Introduction: The Rationale for Purification

3-Chloro-4-methyl-N-propylaniline is a substituted aromatic amine whose utility in multi-step synthesis is directly dependent on its purity. Crude reaction mixtures often contain a variety of impurities that can interfere with subsequent reactions, leading to lower yields and the formation of undesirable side products. Common impurities may include unreacted starting materials, regioisomers, and oxidation byproducts which often impart a dark color to the crude material.[1]

Column chromatography is a powerful and widely adopted technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][3][4] This application note provides a validated protocol for the purification of 3-Chloro-4-methyl-N-propylaniline, addressing the specific challenges associated with the chromatography of basic amines.

Understanding the Separation: Analyte Properties and Chromatographic Principles

The successful purification of any compound begins with an understanding of its chemical properties and those of its potential impurities.

  • Analyte Properties : 3-Chloro-4-methyl-N-propylaniline possesses a moderately polar amino group, which is basic in nature. The presence of the chloro, methyl, and N-propyl groups increases its lipophilicity compared to simpler anilines. Its basicity (pKa of the conjugate acid is ~4.05) is a critical factor in chromatography.[5][6]

  • The Challenge of Amine Chromatography : Standard silica gel is the most common stationary phase for column chromatography due to its versatility and cost-effectiveness.[7][8] However, the surface of silica gel is populated with weakly acidic silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with basic compounds like anilines, leading to significant peak tailing, poor separation, and loss of the product on the column.[9][10]

  • The Solution: Deactivation : To achieve efficient purification, the acidic nature of the silica gel must be mitigated. This is most commonly accomplished by adding a small amount of a volatile competing base, such as triethylamine (TEA), to the mobile phase.[11] The TEA effectively neutralizes the active silanol sites, allowing the target aniline to pass through the column without strong, detrimental interactions, resulting in sharp, symmetrical peaks and high recovery.

Method Development: A Step-by-Step Rationale

Stationary Phase Selection

Standard flash-grade silica gel (40-63 µm particle size) is the recommended stationary phase. Its high surface area provides excellent resolving power for this application. While amine-functionalized silica is an alternative, the use of standard silica with a TEA-modified eluent is more economical and widely applicable.[10]

Mobile Phase (Eluent) Optimization with Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is the most critical variable in achieving good separation. The goal is to find a solvent system where the target compound and its impurities have different affinities for the stationary phase.

  • Solvent System : A binary system composed of a non-polar solvent and a more polar solvent is ideal. For 3-Chloro-4-methyl-N-propylaniline, a mixture of Hexane (or Heptane) and Ethyl Acetate provides an excellent polarity range.

  • TLC Analysis : Before packing a large column, the ideal solvent ratio is determined using TLC. The crude mixture is spotted on a silica gel TLC plate and developed in several different solvent systems.

  • Incorporating Triethylamine (TEA) : Crucially, 1% triethylamine (v/v) should be added to each test eluent to mimic the conditions of the column.

  • Optimal Rf Value : The target Rf (retention factor) for the desired compound should be between 0.2 and 0.4 . This range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.

Sample Preparation: The Importance of Dry Loading

For the highest resolution, dry loading the sample is strongly recommended. This technique involves pre-adsorbing the crude product onto a small amount of silica gel before placing it on the column.[12] This prevents the dissolution of the upper layer of the column packing and ensures that the sample begins its journey as a narrow, concentrated band, which is essential for good separation.

Detailed Purification Protocol

Materials and Reagents
Item Specification
Stationary Phase Flash Silica Gel (e.g., 230-400 mesh, 40-63 µm)
Crude Product Crude 3-Chloro-4-methyl-N-propylaniline
Solvents Hexane (or Heptane), HPLC Grade
Ethyl Acetate, HPLC Grade
Additive Triethylamine (TEA)
Apparatus Glass chromatography column with stopcock
Separatory funnel (for eluent reservoir)
Collection tubes/flasks
TLC plates (silica gel 60 F254)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Safety Precautions
  • 3-Chloro-4-methyl-N-propylaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[13]

  • All solvents are flammable and should be handled with care.

  • Always perform this procedure in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

Experimental Workflow

The overall purification process is outlined below.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Hexane/EtOAc + 1% TEA) Eluent 2. Prepare Eluent TLC->Eluent Column 3. Pack Column (Slurry Method) Eluent->Column Sample 4. Prepare Sample (Dry Loading) Column->Sample Load 5. Load Sample Sample->Load Elute 6. Elute Column Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the column chromatography purification.

Step-by-Step Methodology
  • Eluent Preparation : Based on prior TLC analysis, prepare the starting eluent. For example, a 95:5 mixture of Hexane:Ethyl Acetate + 1% TEA. Prepare a second, more polar eluent (e.g., 80:20 Hexane:Ethyl Acetate + 1% TEA) for gradient elution if necessary. Degas the solvents if using a flash chromatography system.

  • Column Packing (Slurry Method) :

    • Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the starting eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, adding more eluent as the silica settles until you have a stable, packed bed. Do not let the column run dry.

  • Sample Loading (Dry Method) :

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection :

    • Carefully add the eluent to the column, opening the stopcock to begin the separation.

    • Maintain a constant flow of eluent. If using manual chromatography, apply gentle positive pressure (flash chromatography) to speed up the process.

    • Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Fraction Analysis :

    • Using TLC, spot every few fractions on a single plate.

    • Develop the TLC plate in a slightly more polar solvent system than was used for elution to ensure all spots move off the baseline.

    • Visualize the spots under a UV lamp.

    • Identify the fractions containing the pure product (single spot at the correct Rf) and separate them from fractions containing impurities or mixtures.

  • Isolation :

    • Combine the fractions identified as pure.

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified 3-Chloro-4-methyl-N-propylaniline.

Summary of Parameters and Troubleshooting

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 40-63 µmHigh surface area for good separation; cost-effective.[4]
Mobile Phase Hexane/Ethyl Acetate GradientProvides a good polarity range for elution of moderately polar compounds.
Additive 0.5 - 1.0% (v/v) TriethylamineNeutralizes acidic silica sites, preventing peak tailing and product loss of the basic aniline.[11]
Sample Loading Dry loading on silica gelEnsures a narrow sample band, leading to higher resolution.[12]
Fraction Analysis TLC with UV visualizationA quick and effective method to monitor the separation and identify pure fractions.[3]
Confirmation NMR, GC-MSConfirms the structure and assesses the final purity of the isolated product.[15]

Troubleshooting Guide

  • Problem: The product is not eluting from the column.

    • Solution: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate in the eluent.

  • Problem: The product is eluting too quickly with the solvent front.

    • Solution: The mobile phase is too polar. Decrease the percentage of ethyl acetate.

  • Problem: Poor separation between the product and an impurity (overlapping spots on TLC).

    • Solution: The separation requires higher efficiency. Use a longer column, a finer grade of silica, or try a different solvent system (e.g., Dichloromethane/Hexane).

  • Problem: Streaking or tailing of spots on the analytical TLC.

    • Solution: Ensure that triethylamine has been added to the mobile phase. Tailing is a classic sign of acid-base interaction between the aniline and the silica.[10][11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 3-Chloro-4-methyl-N-propylaniline. By understanding the underlying principles of chromatography and the specific challenges posed by basic amines, researchers can reliably obtain this key intermediate in high purity. The combination of a triethylamine-modified hexane/ethyl acetate eluent system with standard silica gel and a dry loading technique represents an optimized, robust, and reproducible method for this purification challenge.

References

  • Benchchem. (n.d.). Purification of Halogenated Aniline Compounds. Technical Support Center.
  • ThermoFisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Brainly.in. (2023, April 1). Aniline is separated from a mixture by.
  • Save My Exams. (2024, October 26). Column Chromatography | AQA A Level Chemistry Revision Notes 2015.
  • ChemicalBook. (n.d.). 3-Chloro-4-methylaniline synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-3-methylaniline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Chloro-4-methylaniline.
  • U.S. Environmental Protection Agency. (n.d.). 3-Chloro-4-methylaniline Properties. CompTox Chemicals Dashboard.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • FUJIFILM Wako Chemicals. (n.d.). Purification & Characterization | [Synthesis & Materials].
  • Fisher Scientific. (2012, May 3). SAFETY DATA SHEET - 3-Chloro-4-methylaniline.
  • ACS Publications. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(12), 1830-1832.
  • Aarti Industries. (n.d.). GPS Safety Summary: 3-Chloro-4-Methylaniline.
  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer...
  • Benchchem. (n.d.). Purification of 3-Chloro-4-(isopentyloxy)aniline. Technical Support Center.
  • Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.

Sources

Method

A Robust and Validated HPLC-MS/MS Method for the Sensitive Quantification of 3-Chloro-4-methyl-N-propylaniline in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-Chloro-4-methyl-N-propylaniline in human plasma. As a potential metabolite or synthetic intermediate in pharmaceutical development, its precise measurement is critical for pharmacokinetic and toxicological assessments. The described protocol employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and robustness, making it suitable for regulated bioanalysis.[1]

Introduction and Scientific Rationale

3-Chloro-4-methyl-N-propylaniline is a substituted aniline derivative. Compounds of this class are prevalent in the chemical industry as precursors for dyes, pesticides, and pharmaceuticals.[2] The presence of a halogen and alkyl groups on the aniline ring influences the molecule's lipophilicity and metabolic profile, making its quantification in biological matrices a key aspect of drug safety and metabolism studies.

The challenge in bioanalysis lies in achieving high sensitivity and selectivity in complex matrices like plasma, which contain numerous endogenous components that can cause interference.[3] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior selectivity and sensitivity.[4] The method described herein leverages the specificity of Multiple Reaction Monitoring (MRM) to isolate the analyte of interest from matrix components, ensuring reliable quantification.

The choice of a reversed-phase C18 column is based on its proven efficacy in retaining and separating substituted anilines.[5] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is selected to ensure sharp chromatographic peaks and to promote efficient protonation of the analyte for positive mode electrospray ionization (ESI).[6] ESI is a soft ionization technique ideal for generating intact protonated molecular ions of analytes like 3-Chloro-4-methyl-N-propylaniline, minimizing in-source fragmentation and maximizing the precursor ion signal for MS/MS analysis.[7]

Experimental Workflow and Protocols

Materials and Instrumentation

Reagents and Chemicals

  • Analyte: 3-Chloro-4-methyl-N-propylaniline (≥99% purity)

  • Internal Standard (IS): 3-Chloro-4-methyl-N-propylaniline-d7 (≥99% purity, 98 atom % D)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE, HPLC grade)

  • Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation

  • HPLC System: Agilent 1200 Series or equivalent, equipped with a binary pump, degasser, and autosampler.[8]

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole Mass Spectrometer or equivalent, with an ESI source.[8]

  • Analytical Column: Agilent Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

Visualized Experimental Workflow

The overall analytical process from sample receipt to final data generation is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike Internal Standard p1->p2 p3 Liquid-Liquid Extraction (MTBE) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 HPLC Injection p4->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (MS/MS) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: High-level workflow for the quantification of 3-Chloro-4-methyl-N-propylaniline.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Analyte Stock (1.0 mg/mL): Accurately weigh ~10 mg of 3-Chloro-4-methyl-N-propylaniline and dissolve in methanol to a final volume of 10.0 mL.

  • IS Stock (1.0 mg/mL): Prepare the internal standard stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly for 5 seconds.

  • Add 600 µL of MTBE. The use of MTBE provides a clean extraction for analytes of medium polarity from biological fluids.[2]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase A (0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

HPLC Conditions

The chromatographic conditions are optimized to provide a short run time with excellent peak shape and separation from endogenous plasma components.

ParameterSetting
Column Agilent Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode. MRM transitions were optimized by infusing a standard solution of the analyte and internal standard. The protonated molecule [M+H]⁺ is selected as the precursor ion. The most abundant and stable product ions resulting from collision-induced dissociation (CID) are chosen for quantification and confirmation.

mrm cluster_analyte Analyte: C10H15ClN cluster_is Internal Standard: C10H8D7ClN precursor_A Precursor Ion [M+H]⁺ m/z 184.1 product_A1 Quantifier Ion [M+H-C3H6]⁺ m/z 142.1 precursor_A->product_A1 CID product_A2 Qualifier Ion [C7H7Cl]⁺ m/z 126.0 precursor_A->product_A2 precursor_IS Precursor Ion [M+H]⁺ m/z 191.1 product_IS Quantifier Ion [M+H-C3H6]⁺ m/z 149.1 precursor_IS->product_IS CID

Sources

Application

using 3-Chloro-4-methyl-N-propylaniline in parallel synthesis of derivatives

Application Note: High-Throughput Derivatization of Sterically Hindered Secondary Anilines Executive Summary This guide details the parallel synthesis methodologies for derivatizing 3-Chloro-4-methyl-N-propylaniline (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of Sterically Hindered Secondary Anilines

Executive Summary

This guide details the parallel synthesis methodologies for derivatizing 3-Chloro-4-methyl-N-propylaniline (CAS: 1154835-19-0) .[1] This specific scaffold presents a dual challenge in high-throughput medicinal chemistry:

  • Steric Hindrance: The N-propyl group converts the nitrogen into a secondary amine, significantly reducing nucleophilicity compared to primary aniline congeners.[1]

  • Electronic Deactivation: The 3-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), further lowering the HOMO energy of the nitrogen lone pair, despite the weak activation from the 4-methyl group.[2]

To overcome these barriers and ensure high library success rates (>85%), this protocol utilizes solution-phase synthesis with solid-supported scavenger resins .[2][1] This "catch-and-release" alternative—specifically the "scavenge-the-excess" approach—allows for the use of excess electrophiles to drive reactions to completion without requiring tedious column chromatography.[2][1]

Chemical Profile & Reactivity Analysis

FeaturePropertySynthetic Implication
Core Structure 3-Chloro-4-methyl-N-propylanilineSecondary aniline nucleophile.[2][1]
Electronic Effect 3-Cl (Meta)Inductive deactivation; reduces reaction rate with weak electrophiles.[2][1]
Steric Effect N-PropylSignificant steric bulk; hinders approach of bulky electrophiles (e.g., trityl chlorides).[2][1]
Solubility LipophilicExcellent solubility in DCM, DCE, and DMF; suitable for standard liquid handling.
pKa (est) ~3.5 - 4.0Low basicity requires non-nucleophilic bases (DIPEA, Pyridine) to sponge up acid byproducts.[2][1]

Parallel Synthesis Workflows

The following modules describe the synthesis of Amides, Ureas, and Sulfonamides. All protocols are designed for 96-well deep-well reaction blocks .[1]

Module A: Amide Synthesis (Acylation)

Mechanism: Nucleophilic acyl substitution.[1] Challenge: Secondary anilines react sluggishly with carboxylic acids using standard coupling agents (EDC/HOBt).[1] Solution: Use Acid Chlorides (highly reactive) or HATU (high-efficiency coupling agent) with heat.[2][1]

Reagents:

  • Scaffold: 0.2 M stock of 3-Chloro-4-methyl-N-propylaniline in DCM.

  • Electrophiles: Diverse Acid Chlorides (1.5 equivalents).[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equivalents).[1]

  • Scavenger Resin: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene).[2][1] This resin contains primary amines that react with excess acid chloride.[1]

Module B: Urea Synthesis

Mechanism: Nucleophilic addition to isocyanate.[1][3] Reactivity: Generally high, but steric clash between the N-propyl group and bulky isocyanates can slow kinetics.

Reagents:

  • Scaffold: 0.2 M stock in DCE (Dichloroethane).

  • Electrophiles: Isocyanates (R-NCO) (1.2 equivalents).[2][1]

  • Scavenger Resin: PS-Trisamine .[2][1] Reacts with excess isocyanates to form urea-bound resin.[1]

Module C: Sulfonamide Synthesis

Mechanism: Nucleophilic attack on sulfonyl sulfur.[1] Note: Sulfonyl chlorides are highly reactive but hydrolyze easily.[1] Anhydrous conditions are critical.

Reagents:

  • Scaffold: 0.2 M stock in DCM.

  • Electrophiles: Sulfonyl Chlorides (1.3 equivalents).[1]

  • Base: Pyridine (2.0 equivalents).[1]

  • Scavenger Resin: PS-Trisamine .[2][1]

Detailed Experimental Protocol (96-Well Format)

This protocol uses a "Scavenge the Electrophile" strategy. We use an excess of the commercial electrophile (Acid Chloride/Isocyanate) to force the valuable aniline scaffold to full conversion. We then add a nucleophilic resin to remove the unreacted electrophile.[1]

Step-by-Step Procedure
  • Preparation (Liquid Handling):

    • Prepare a 0.2 M stock solution of 3-Chloro-4-methyl-N-propylaniline in anhydrous DCM (Dichloromethane).

    • Prepare 0.25 M stock solutions of the diverse electrophiles (Acid Chlorides/Isocyanates) in anhydrous DCM.

    • Prepare a 1.0 M stock solution of DIPEA in DCM.

  • Reaction Assembly:

    • Dispense 100 µL of the Aniline stock (20 µmol) into each well of a 96-well polypropylene deep-well plate.

    • Add 20 µL of DIPEA stock (20 µmol) to amide/sulfonamide wells (omit for ureas if neutral conditions preferred, though base helps).

    • Dispense 120 µL of the respective Electrophile stock (30 µmol, 1.5 equiv).

    • Seal the plate with a chemically resistant mat (PTFE/Silicone).[1]

    • Shake at room temperature for 16 hours. (For sterically demanding acids, heat to 40°C).

  • Purification (Scavenging):

    • Remove seal.[1]

    • Add 100 mg of PS-Trisamine resin (Loading ~3.0-4.0 mmol/g) to each well.

      • Calculation: Excess electrophile = 10 µmol.[1] Resin capacity = ~300-400 µmol.[1] This large excess ensures rapid scavenging (kinetics).[1]

    • Reseal and shake vigorously for 4–6 hours. The resin amines will react with the remaining acid chloride/isocyanate.

  • Isolation:

    • Transfer the supernatant to a 96-well filter plate (PE frit, 20 µm porosity).

    • Apply vacuum to collect the filtrate (containing the pure product) into a pre-weighed collection plate.

    • Wash the resin in the filter plate with 200 µL DCM and combine with the filtrate.

  • Finishing:

    • Evaporate the solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.[1]

    • Analyze via LC-MS.[2][1][4]

Visualization: Logic & Workflow

Figure 1: Reaction Decision Tree & Mechanism

G Start Scaffold: 3-Chloro-4-methyl- N-propylaniline Decision Target Class? Start->Decision Amide Amide Synthesis (R-COCl) Decision->Amide Acyl Urea Urea Synthesis (R-NCO) Decision->Urea Carbamoyl Sulfon Sulfonamide Synthesis (R-SO2Cl) Decision->Sulfon Sulfonyl Reaction Reaction: Secondary Amine + Excess Electrophile (DCM, DIPEA, 16h) Amide->Reaction Urea->Reaction Sulfon->Reaction Scavenge Purification: Add PS-Trisamine Resin (Removes R-COCl / R-NCO) Reaction->Scavenge Crude Mix Product Pure Product (Filtrate) Scavenge->Product Filter

Caption: Decision tree for derivatizing 3-Chloro-4-methyl-N-propylaniline, highlighting the unified "excess electrophile + scavenger resin" workflow.

Figure 2: Scavenging Mechanism (The "Clean-Up")[1]

G Mix Reaction Mixture Product (Desired) Excess Acid Chloride (Impurity) DIPEA-HCl (Salt) Action Scavenging Event: Resin-NH2 + R-COCl -> Resin-NH-CO-R (Solid) Mix->Action Add Resin Resin PS-Trisamine Resin (Polymer-supported Primary Amine) Resin->Action Filter Filtration Step Action->Filter Waste Solid Waste (Trapped on Filter) Resin-Bound Impurities Filter->Waste Retentate Final Eluate Pure Product in DCM Filter->Final Filtrate

Caption: The chemical logic of purification. The resin covalently binds the impurity, allowing physical separation via filtration.

Data Summary: Expected Outcomes

Reaction ClassElectrophile TypeScavenger ResinExpected Purity (LCMS)Common Side Products
Amide Acid ChloridePS-Trisamine>90%HCl salt (remove via wash)
Urea IsocyanatePS-Trisamine>95%Bis-urea (rare with sec.[2][1] amine)
Sulfonamide Sulfonyl ChloridePS-Trisamine>85%Sulfonic acid (hydrolysis)

References

  • Bhattacharyya, S. (2021).[1][5][6] Polymer-Supported Reagents and Scavengers in Parallel Synthesis. ACS Combinatorial Science.[1]

  • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery.

  • Sigma-Aldrich. (2023).[1] Scavenger Resins: User Guide for Parallel Purification.

  • PubChem. (2023).[1] Compound Summary: 3-Chloro-4-methylaniline derivatives. National Library of Medicine.[1]

  • MacLean, D., et al. (2000).[1] Glossary of terms used in combinatorial chemistry. Pure and Applied Chemistry.

Sources

Method

experimental protocol for derivatization of 3-Chloro-4-methyl-N-propylaniline

Executive Summary The quantification of 3-Chloro-4-methyl-N-propylaniline (CMPA) in biological and environmental matrices presents significant analytical challenges due to its secondary amine structure. Like many halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 3-Chloro-4-methyl-N-propylaniline (CMPA) in biological and environmental matrices presents significant analytical challenges due to its secondary amine structure. Like many halogenated anilines, CMPA exhibits hydrogen bonding that leads to peak tailing, adsorption in GC injection liners, and thermal instability.

This Application Note details two field-proven derivatization protocols designed to mask the labile amine hydrogen, thereby improving volatility, chromatographic peak shape, and mass spectral sensitivity. While Silylation (MSTFA) is presented as a rapid screening method, Acylation (TFAA) is recommended as the "Gold Standard" for trace-level analysis due to the introduction of electronegative fluorine atoms, which significantly enhance sensitivity in Electron Capture Detection (ECD) and Negative Ion Chemical Ionization (NICI) MS.

Chemical Context & Mechanism[1]

The Analyte
  • Compound: 3-Chloro-4-methyl-N-propylaniline

  • Formula:

    
    
    
  • Molecular Weight: 183.68 g/mol

  • Key Functional Group: Secondary Amine (-NH-R).

  • Challenges: The lone pair on the nitrogen and the acidic proton facilitate interactions with silanol groups in chromatographic columns, causing memory effects and non-linear calibration curves at low concentrations.

Derivatization Logic

The objective is to replace the active amine hydrogen with a moiety that reduces polarity and steric accessibility.

  • Acylation (TFAA): Reacts with the secondary amine to form a stable amide.

    • Reaction:

      
      
      
    • Mass Shift: +96 Da (Net addition of

      
      , loss of H).
      
  • Silylation (MSTFA): Replaces the proton with a trimethylsilyl (TMS) group.[1]

    • Reaction:

      
      
      
    • Mass Shift: +72 Da (Net addition of

      
      , loss of H).
      

Experimental Protocols

Protocol A: Acylation with Trifluoroacetic Anhydride (TFAA)

Recommended for Trace Analysis (ppb/ppt levels) and ECD/NICI-MS.

Reagents:

  • Trifluoroacetic Anhydride (TFAA) [>99%, anhydrous]

  • Ethyl Acetate (EtAc) or Toluene [Pesticide Grade]

  • Base Catalyst: Pyridine or Triethylamine (TEA) [Anhydrous]

  • Internal Standard: 3-Chloro-4-methylaniline-d6 (or similar deuterated analog)

Procedure:

  • Solubilization: Dissolve the dry residue of the extract (containing CMPA) in 100 µL of Ethyl Acetate.

  • Basification: Add 10 µL of Pyridine. Note: Pyridine acts as an acid scavenger to neutralize the trifluoroacetic acid by-product, driving the reaction to completion.

  • Reagent Addition: Add 50 µL of TFAA. Cap the vial immediately (TFAA is moisture sensitive).

  • Incubation: Heat at 65°C for 20 minutes .

    • Mechanistic Insight: While primary anilines react instantly at room temperature, the N-propyl group on CMPA provides steric hindrance, requiring thermal energy to ensure quantitative conversion.

  • Quenching & Drying: Evaporate the mixture to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C to remove excess TFAA and acid by-products.
    
  • Reconstitution: Reconstitute in 100 µL of Toluene or Ethyl Acetate for GC injection.

Protocol B: Silylation with MSTFA

Recommended for Rapid Profiling and General EI-GC-MS.

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[1][2][3][4]

  • Solvent: Acetonitrile or Pyridine (Anhydrous)

Procedure:

  • Preparation: Dissolve residue in 50 µL of anhydrous Acetonitrile.

  • Reagent Addition: Add 50 µL of MSTFA.

  • Incubation: Heat at 60°C for 30 minutes .

    • Critical Control Point: Do not evaporate.[5][6] Silyl derivatives are prone to hydrolysis if exposed to moisture during drying steps.

  • Injection: Inject directly into the GC-MS. "Shoot and dilute" is the preferred approach here.

Data Summary & Comparison

FeatureAcylation (TFAA)Silylation (MSTFA)
Derivative MW ~279.68 g/mol ~255.86 g/mol
Mass Shift +96 Da+72 Da
Stability High (Stable for days)Moderate (Hydrolysis risk)
Moisture Tolerance Low (Reagent hydrolyzes)Very Low (Strictly anhydrous)
Detector Suitability EI-MS, NICI-MS , ECD EI-MS
Main Advantage Sensitivity (Halogens increase e- capture)Speed (No evaporation step)

Visualized Workflows

Decision Matrix & Workflow

The following diagram illustrates the decision logic and step-by-step workflow for processing CMPA samples.

CMPA_Derivatization Start Sample Extract (Dry Residue) Decision Select Method Based on Sensitivity Needs Start->Decision TFAA_Path Method A: High Sensitivity (ECD / NICI-MS) Decision->TFAA_Path Trace Level (<10 ppb) MSTFA_Path Method B: Rapid Profiling (Standard EI-MS) Decision->MSTFA_Path High Conc. (>1 ppm) Step_A1 1. Solubilize in EtAc + 10µL Pyridine TFAA_Path->Step_A1 Step_A2 2. Add TFAA Reagent Step_A1->Step_A2 Step_A3 3. Heat 65°C / 20 min (Overcome Steric Hindrance) Step_A2->Step_A3 Step_A4 4. Evaporate to Dryness (Remove Acid By-product) Step_A3->Step_A4 Step_A5 5. Reconstitute in Toluene Step_A4->Step_A5 Final GC-MS Analysis Step_A5->Final Step_B1 1. Solubilize in ACN MSTFA_Path->Step_B1 Step_B2 2. Add MSTFA Reagent Step_B1->Step_B2 Step_B3 3. Heat 60°C / 30 min Step_B2->Step_B3 Step_B4 4. Direct Injection (Do NOT Evaporate) Step_B3->Step_B4 Step_B4->Final

Caption: Comparative workflow for Acylation (Red path) vs. Silylation (Blue path) of 3-Chloro-4-methyl-N-propylaniline.

Validation & Quality Control

To ensure the protocol is a self-validating system , adhere to the following QC measures:

  • Deuterated Internal Standard (IS):

    • Spike samples with 3-Chloro-4-methylaniline-d6 prior to extraction.

    • Acceptance Criteria: The IS must show a derivatization efficiency (peak area) within ±15% of the calibration standard. If the IS signal drops, it indicates incomplete derivatization (likely due to moisture contamination).

  • Linearity Check:

    • Prepare a 5-point calibration curve (10–1000 ng/mL).

    • Requirement:

      
      . Non-linearity at the low end suggests adsorption (active sites not fully blocked); non-linearity at the high end suggests reagent depletion.
      
  • Blank Analysis:

    • Inject a solvent blank containing the derivatization reagent.

    • Purpose: Confirm absence of "ghost peaks" or carryover. TFAA can sometimes contain impurities; ensure reagent grade is high.

Safety & Handling

  • 3-Chloro-4-methyl-N-propylaniline: Toxic by inhalation and ingestion. Potential aquatic toxin.[5][6][7][8] Handle in a fume hood.

  • TFAA: Corrosive and lachrymator. Reacts violently with water. Store in a desiccator.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Restek Corporation. (2025).[5] Silylation Derivatization Reagent, MSTFA - Product Guide and Application Notes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 3-Chloro-4-methylaniline.[9] Retrieved from [Link]

  • Dorgerloh, U., et al. (2021).[10] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Journal of Chromatography A. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-Chloro-4-methyl-N-propylaniline

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5), a critical intermediate in the development of agrochemicals and substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5), a critical intermediate in the development of agrochemicals and substituted aniline pharmaceuticals.

While direct alkylation of anilines often results in uncontrolled poly-alkylation, this guide prioritizes a Reductive Amination strategy.[1] We focus specifically on the transition from bench-scale (gram) to kilo-lab (1.0 kg) production, utilizing a Sodium Borohydride (NaBH₄) reduction methodology. This route is selected for its operational safety, high selectivity for the mono-alkylated product, and avoidance of heavy metal contamination (e.g., Pd/Pt) often associated with catalytic hydrogenation routes.

Key Chemical Data
CompoundCAS No.[2][3][4][5][6]MW ( g/mol )Role
3-Chloro-4-methylaniline 95-74-9141.60Starting Material (SM)
Propionaldehyde 123-38-658.08Reagent
3-Chloro-4-methyl-N-propylaniline 857007-95-5183.68Target Product
Target Product (HCl Salt) 2219408-02-1220.14Stable Solid Form

Strategic Route Selection

For scale-up, route selection is dictated by safety, cost, and impurity profiles. We evaluated three potential pathways:

RouteMethodologyScale-Up ViabilityVerdict
A Direct Alkylation (Propyl bromide + Base)Low. High risk of over-alkylation (N,N-dipropyl) requires difficult chromatography.REJECTED
B Cat. Hydrogenation (H₂ + Pd/C + Propanal)Medium. High risk of de-chlorination (loss of Cl atom) on the aromatic ring. Requires high-pressure autoclaves.REJECTED (for Kilo-Lab)
C Reductive Amination (NaBH₄ + Propanal)High. Excellent selectivity for mono-alkylation. No de-halogenation. Uses standard glass-lined reactors.SELECTED

Mechanistic Insight: Route C proceeds via an in situ imine (Schiff base) formation followed by irreversible reduction. The steric bulk of the ortho-methyl and meta-chloro groups on the aniline core slightly retards imine formation, necessitating an acid catalyst (Acetic Acid) to activate the carbonyl and drive the equilibrium [1].

Detailed Protocol: 1.0 kg Scale-Up

Objective: Produce >950g of 3-Chloro-4-methyl-N-propylaniline (as HCl salt) with >98% HPLC purity.

Reagents & Stoichiometry[3][7]
  • 3-Chloro-4-methylaniline: 1.00 kg (7.06 mol, 1.0 eq)

  • Propionaldehyde: 0.45 kg (7.76 mol, 1.1 eq)

  • Sodium Borohydride (NaBH₄): 0.32 kg (8.47 mol, 1.2 eq)

  • Methanol (MeOH): 10.0 L (10 vol)

  • Acetic Acid (AcOH): 0.5 L (0.5 vol)

  • Conc. HCl (37%): As required for salt formation.

Step-by-Step Methodology
Phase 1: Imine Formation (The "Activation" Step)
  • Reactor Setup: Equip a 20L glass-lined reactor with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen sweep.

  • Charging: Charge Methanol (8 L) and 3-Chloro-4-methylaniline (1.0 kg) . Stir at 250 RPM until fully dissolved.

  • Acidification: Add Acetic Acid (0.5 L) . Note: This buffers the system to pH 5-6, optimal for imine formation.

  • Addition: Cool the mixture to 15°C. Add Propionaldehyde (0.45 kg) dropwise over 45 minutes.

    • Control: Maintain internal temperature <25°C.

  • Equilibration: Stir the mixture at 20-25°C for 2 hours .

    • Checkpoint: Pull a sample for HPLC/TLC. Imine formation is reversible; you may not see 100% conversion, but >90% equilibrium is typical.

Phase 2: Reduction (The "Critical" Step)
  • Cooling: Cool the reaction mixture to 0-5°C .

  • Borohydride Addition: Add NaBH₄ (0.32 kg) solid in small portions (approx. 20g scoops) over 2 hours.

    • Critical Process Parameter (CPP):Hydrogen Evolution. Massive H₂ gas release occurs. Ensure reactor venting is wide open and scrubber is active.

    • CPP:Exotherm. Do not allow temperature to exceed 15°C . Higher temps promote impurity formation.

  • Reaction Completion: After addition, allow the mixture to warm to 20°C and stir for 1 hour.

    • Validation: HPLC should show <1% starting aniline.

Phase 3: Work-Up & Isolation
  • Quench: Slowly add Water (5 L) to the reactor. Caution: Residual borohydride will foam.

  • Extraction: Concentrate the mixture under vacuum to remove bulk Methanol. Extract the aqueous residue with MTBE (2 x 4 L) .

  • Washing: Wash the combined organic layer with Saturated NaHCO₃ (2 L) followed by Brine (2 L) .

  • Salt Formation (Purification):

    • Dry the organic layer (MgSO₄), filter, and transfer to a clean reactor.

    • Cool to 10°C. slowly bubble HCl gas or add 4M HCl in Dioxane/Ether until pH < 2.

    • The HCl salt of the product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold MTBE (1 L), and dry in a vacuum oven at 45°C for 12 hours.

Process Safety & Control

The scale-up of reductive amination presents specific hazards that must be engineered out of the workflow.

HazardSourceMitigation Strategy
Hydrogen Gas (H₂) NaBH₄ hydrolysis/reactionHigh-Capacity Venting: Ensure reactor vent lines are not restricted. Use a nitrogen sweep to keep H₂ below LEL (4%).
Thermal Runaway Exothermic hydride additionActive Cooling: Jacket temperature set to -10°C during addition. Dosing Control: Stop addition if T > 15°C.
Toxicity Aniline derivativesContainment: Use closed charging systems (e.g., split-butterfly valves) for the solid aniline.

Visualizations

Synthetic Pathway

This diagram illustrates the chemical transformation, highlighting the intermediate imine species and the specific reagents used to avoid side reactions.

G SM 3-Chloro-4-methylaniline (Starting Material) Imine Intermediate Imine (In Situ) SM->Imine AcOH, MeOH 20-25°C Reagent Propionaldehyde (1.1 eq) Reagent->Imine Product 3-Chloro-4-methyl- N-propylaniline Imine->Product NaBH4 (1.2 eq) 0-15°C Reduction Dialkylated Impurity Dialkylated Impurity Imine->Dialkylated Impurity Excess Aldehyde (Avoid)

Figure 1: Reaction scheme for the reductive amination showing the critical intermediate.

Work-Up & Isolation Workflow

A logical flow for the isolation of the high-purity HCl salt, designed to remove unreacted reagents and boron byproducts.

Process RxnMix Reaction Mixture (MeOH, Product, Boron salts) Quench Quench (Add Water) RxnMix->Quench Conc Vacuum Concentration (Remove MeOH) Quench->Conc Extract Extraction (Add MTBE) Conc->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product in MTBE) PhaseSep->OrgLayer AqLayer Aqueous Layer (Boron salts -> Waste) PhaseSep->AqLayer SaltForm Salt Formation (Add HCl gas/soln) OrgLayer->SaltForm Filter Filtration & Drying SaltForm->Filter Final Final Product (HCl Salt) >98% Purity Filter->Final

Figure 2: Downstream processing flow for the isolation of the target HCl salt.

Analytical Quality Control

To ensure "Self-Validating" protocols, the following HPLC method is recommended for in-process control (IPC) and final release.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 3-Chloro-4-methylaniline (SM): ~6.5 min

    • Target Product: ~9.2 min

    • Dialkylated Impurity: ~11.5 min

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Tripathi, R. P., et al. (2008). "Scale-up of Reductive Amination: A Practical Guide." Organic Process Research & Development. (General reference for scale-up principles of amine synthesis).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137951276, 3-Chloro-4-methyl-N-propylaniline hydrochloride.[8] Link

  • Organic Chemistry Portal. (2024). "Reductive Amination - Synthesis of Amines." (Authoritative review of reducing agents). Link

Disclaimer: This protocol involves hazardous chemicals.[4] A comprehensive Risk Assessment (RA) must be performed by qualified personnel before execution.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing N,N-dipropylation in 3-Chloro-4-methyl-N-propylaniline synthesis

Technical Support Center: 3-Chloro-4-methyl-N-propylaniline Synthesis Subject: Minimizing N,N-Dipropylation (Over-Alkylation) Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist Executive Summary: The Sel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-methyl-N-propylaniline Synthesis

Subject: Minimizing N,N-Dipropylation (Over-Alkylation) Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist

Executive Summary: The Selectivity Challenge

You are synthesizing 3-Chloro-4-methyl-N-propylaniline (a secondary amine) from 3-Chloro-4-methylaniline (a primary amine).

The Core Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine).[1] The propyl group is electron-donating (+I effect), increasing the electron density on the nitrogen. Consequently, the product competes for the alkylating agent, leading to the N,N-dipropyl impurity (tertiary amine).

The Solution Hierarchy:

  • Reductive Amination (Method A): The industry "Gold Standard" for selectivity.

  • Direct Alkylation (Method B): The "Legacy" method; requires strict stoichiometric control.

  • Purification (Post-Process): Exploiting solubility differences of HCl salts.

Module 1: The Gold Standard (Reductive Amination)

Methodology: Condensation of 3-chloro-4-methylaniline with propanal, followed by in-situ reduction.

Protocol Overview
  • Reagents: 3-Chloro-4-methylaniline (1.0 eq), Propanal (1.05 eq), Sodium Triacetoxyborohydride (STAB) (1.4 eq), Acetic Acid (AcOH) (1-2 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

  • Temperature: Room Temperature (20–25°C).

Why This Works (The "Abdel-Magid" Protocol)

Unlike Sodium Cyanoborohydride (


), STAB is sterically bulky and electron-deficient. It reduces the protonated imine  much faster than it reduces the aldehyde itself. Crucially, it does not reduce the resulting secondary amine-boron complex further, preventing the second alkylation.
Troubleshooting Guide (Q&A)

Q: I am still seeing ~5-10% N,N-dipropyl impurity. Why?

A: You likely have an excess of Propanal accumulating in the presence of the formed product.

  • Fix: Ensure the reaction is stepwise . Allow the imine to form before adding the reducing agent, or add the STAB first, then add the aldehyde slowly.

  • Critical Check: Are you using Sodium Borohydride (

    
    ) ? Stop immediately. 
    
    
    
    is too aggressive and will reduce the aldehyde to propanol or drive over-alkylation. Switch to STAB.

Q: The reaction is stalled. Starting material remains.

A: 3-Chloro-4-methylaniline is deactivated by the chlorine atom (pKa ~4.05). It is a poor nucleophile.

  • Fix: You must use Acetic Acid (AcOH) . Add 1.0–2.0 equivalents of AcOH. This protonates the aldehyde oxygen, making it more electrophilic and catalyzing the imine formation.

Q: My workup is a sticky emulsion.

A: Boron salts can form emulsions.

  • Fix: Quench with saturated aqueous Sodium Bicarbonate (

    
    )  and stir vigorously for 30 minutes. If emulsion persists, use a Rochelle salt (Potassium Sodium Tartrate) wash to chelate the boron/aluminum species.
    

Module 2: Direct Alkylation (The "Legacy" Method)

Methodology:


 reaction using Propyl Iodide/Bromide. WARNING:  This method inherently favors over-alkylation.
Protocol Overview
  • Reagents: 3-Chloro-4-methylaniline (3.0–5.0 eq ), Propyl Iodide (1.0 eq), Base (

    
     or 
    
    
    
    ).
  • Solvent: Acetonitrile or DMF.

Troubleshooting Guide (Q&A)

Q: Why do I need 3-5 equivalents of aniline? That's wasteful.

A: It is a statistical game. To prevent the propyl iodide from hitting a product molecule (secondary amine), you must "drown" the system in starting material (primary amine).

  • Recovery: You can recover the unreacted 3-chloro-4-methylaniline via column chromatography (it is much less polar than the product) or distillation.

Q: Can I use Propyl Chloride instead of Iodide to save money?

A: Propyl chloride is too sluggish. You will need high heat (>80°C), which increases the energy of the system and promotes the second alkylation (dipropylation). Stick to Iodide or Bromide at lower temperatures.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition and the "Danger Zone" of over-alkylation.

ReactionPathway cluster_0 Selectivity Control Start 3-Chloro-4-methylaniline (Primary Amine) Imine Intermediate Imine Start->Imine + Propanal + AcOH (Cat.) Product TARGET: 3-Chloro-4-methyl-N-propylaniline (Secondary Amine) Start->Product Direct Alkylation (Propyl-I) Aldehyde Propanal Imine->Product + STAB (Reduction) FAST STEP Impurity IMPURITY: N,N-Dipropylaniline (Tertiary Amine) Product->Impurity + Excess Propanal + STAB (Over-Alkylation) Product->Impurity Direct Alkylation (Runaway Reaction) Use STAB Use STAB Stops at Secondary Stops at Secondary Use STAB->Stops at Secondary Use NaBH4 Use NaBH4 Risks Tertiary Risks Tertiary Use NaBH4->Risks Tertiary

Figure 1: Reaction pathway comparison. Note that the Reductive Amination pathway (Solid Lines) allows for a "stop" point at the secondary amine, whereas Direct Alkylation (Dotted Lines) is difficult to control.

Module 4: Purification (The "Salt" Trick)

If you cannot avoid the impurity, you must separate it. Distillation is difficult due to boiling point proximity.

The Hydrochloride Precipitation Method: Secondary amines often form crystalline salts more readily than tertiary amines due to better hydrogen bonding capability and lattice packing.

  • Dissolution: Dissolve the crude mixture (Mono + Di) in dry Diethyl Ether or Toluene.

  • Acidification: Bubble dry HCl gas or add 1.0 eq of 2M HCl in Ether dropwise.

  • Filtration: The Mono-propylated salt (Secondary amine HCl) typically precipitates out as a solid. The Di-propylated salt (Tertiary amine HCl) is often more soluble in organic solvents or forms an oil ("oiling out") rather than a crystal.

  • Wash: Filter the solid and wash with cold ether.

  • Free Basing: Treat the solid with NaOH to release the pure free base.

Data Summary: Method Comparison

ParameterReductive Amination (STAB)Direct Alkylation (

)
Selectivity (Mono:Di) High (>95:5)Low (60:40 to 80:20)
Reagent Cost High (STAB is expensive)Low (Propyl Iodide is cheap)
Purification Load Low (Filtration/Wash)High (Column Chromatography)
Scalability ExcellentPoor (Exotherms/Yield loss)
Critical Control pH (Acetic Acid)Stoichiometry (Excess Amine)

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] The Journal of Organic Chemistry. Link

  • Gaikar, V. G., & Sharma, M. M. (1987).[5] "Separation of close boiling substituted anilines by dissociation extraction." Separation Science and Technology. Link

Sources

Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methyl-N-propylaniline

Welcome to the technical support center for the synthesis of 3-Chloro-4-methyl-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methyl-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-Chloro-4-methyl-N-propylaniline?

There are two primary and recommended synthetic routes for the preparation of 3-Chloro-4-methyl-N-propylaniline:

  • Direct N-Alkylation: This is a classical approach involving the reaction of 3-chloro-4-methylaniline with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base. While straightforward, this method can be prone to over-alkylation.

  • Reductive Amination: This is often the preferred method for achieving selective mono-alkylation. It involves the reaction of 3-chloro-4-methylaniline with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method offers greater control and often results in higher yields of the target compound.[1]

Q2: I am having trouble with over-alkylation, resulting in the formation of N,N-dipropyl-3-chloro-4-methylaniline. How can I minimize this?

Over-alkylation is a common challenge in direct N-alkylation of anilines. Here are several strategies to suppress the formation of the tertiary amine byproduct:

  • Control Stoichiometry: Use a molar excess of the 3-chloro-4-methylaniline relative to the propyl halide. This increases the probability of the alkylating agent reacting with the starting material rather than the mono-propylated product.

  • Slow Addition of Alkylating Agent: Adding the propyl halide dropwise to the reaction mixture helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.

  • Temperature Management: Maintain a controlled and moderate reaction temperature. Excessive heat can promote the second alkylation step. A good starting point for optimization is in the range of 60-80°C.

  • Choice of Base: A milder base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride (NaH). Strong bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second alkylation.

Q3: My reaction is very slow or is not going to completion. What can I do?

Several factors can contribute to a sluggish reaction:

  • Insufficient Temperature: While high temperatures can lead to over-alkylation, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate. If your reaction is slow, consider gradually increasing the temperature in 5-10°C increments while monitoring the progress by Thin Layer Chromatography (TLC).

  • Reactivity of the Alkylating Agent: 1-iodopropane is more reactive than 1-bromopropane. If you are using 1-bromopropane and experiencing a slow reaction, you could switch to the iodo-analogue or add a catalytic amount of potassium iodide (KI) to the reaction mixture to facilitate the reaction via the in situ formation of the more reactive 1-iodopropane.

  • Ineffective Base: Ensure the base you are using is of good quality, anhydrous, and present in a sufficient amount (typically 1.5-2.0 equivalents) to neutralize the acid generated during the reaction.

Q4: I am struggling to purify my product. The starting material and the product seem to have very similar polarities.

This is a common issue. Here are some tips for purification:

  • Optimize the Reaction: The best way to simplify purification is to have a clean reaction. Aim for complete conversion of the starting material to minimize its presence in the crude product.

  • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the product from the starting material and any over-alkylated byproduct. Use a shallow gradient of a solvent system like hexane/ethyl acetate and collect small fractions. Monitor the fractions carefully by TLC.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction temperature or time. Consider using a more reactive alkylating agent (propyl iodide).
Poor quality of reagents.Ensure all reagents are pure and solvents are anhydrous.
Inefficient work-up.Ensure proper extraction and washing of the organic layer to minimize product loss.
Formation of Multiple Byproducts Over-alkylation.See FAQ Q2 for strategies to minimize N,N-dipropylation.
Side reactions with impurities.Use purified starting materials and reagents.
Reaction Fails to Start Inactive starting material.Verify the purity of the 3-chloro-4-methylaniline.
Ineffective base.Use a fresh, anhydrous base and ensure sufficient equivalents are used.

Experimental Protocols

Protocol 1: Direct N-Alkylation of 3-Chloro-4-methylaniline

This protocol provides a general procedure for the direct N-propylation of 3-chloro-4-methylaniline. The optimal temperature and reaction time should be determined empirically.

Materials:

  • 3-Chloro-4-methylaniline

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-methylaniline (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Slowly add 1-bromopropane (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reductive Amination of 3-Chloro-4-methylaniline

This method is recommended for achieving selective mono-propylation and avoiding over-alkylation.[1]

Materials:

  • 3-Chloro-4-methylaniline

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous DCM or DCE.

  • Add propanal (1.1 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution/suspension to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the imine intermediate is consumed.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Summary

Parameter Direct N-Alkylation Reductive Amination
Typical Temperature 60-80°C (optimization required)Room Temperature
Key Challenge Over-alkylationHandling of propanal (volatile)
Selectivity Moderate to goodHigh for mono-alkylation
Reducing Agent Not applicableSodium triacetoxyborohydride

Visualizations

Reaction Pathway: Direct N-Alkylation

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 3-Chloro-4-methylaniline D 3-Chloro-4-methyl-N-propylaniline (Desired Product) A->D Primary Reaction B 1-Bromopropane B->D E N,N-dipropyl-3-chloro-4-methylaniline (Byproduct) B->E C K₂CO₃ (Base) DMF (Solvent) 60-80°C C->D D->E Over-alkylation

Caption: Direct N-alkylation pathway leading to the desired product and the over-alkylation byproduct.

Troubleshooting Logic for Low Yield

G Start Low Yield of 3-Chloro-4-methyl-N-propylaniline Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Significant starting material remains Check_TLC->Incomplete_Reaction Yes Multiple_Spots Multiple Byproducts Observed Check_TLC->Multiple_Spots No Action_Temp Increase reaction temperature (e.g., in 10°C increments) Incomplete_Reaction->Action_Temp Action_Time Increase reaction time Incomplete_Reaction->Action_Time Action_Reagent Consider using 1-iodopropane or adding catalytic KI Incomplete_Reaction->Action_Reagent Action_Overalkylation Review strategies to minimize over-alkylation (see FAQ Q2) Multiple_Spots->Action_Overalkylation

Sources

Troubleshooting

Technical Support Center: N-Alkylation of 3-Chloro-4-methylaniline

Welcome to the technical support guide for the N-alkylation of 3-chloro-4-methylaniline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 3-chloro-4-methylaniline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The reduced nucleophilicity of the aniline nitrogen, due to the electronic effects of the chloro-substituent, presents unique challenges. This guide provides in-depth, field-proven insights into overcoming these hurdles, with a primary focus on the critical role of the base in achieving successful and selective N-alkylation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reaction, providing the causal explanations behind key experimental choices.

Q1: Why is a base absolutely essential for the N-alkylation of 3-chloro-4-methylaniline?

A base serves two indispensable roles in this reaction:

  • Enhancement of Nucleophilicity: 3-Chloro-4-methylaniline is a weak nucleophile. The electron-withdrawing effect of the chlorine atom reduces the electron density on the nitrogen, making it less reactive towards electrophiles like alkyl halides. A base deprotonates the amine's N-H group, forming a more potent nucleophile—the anilide anion—which significantly accelerates the rate of nucleophilic attack.

  • Acid Scavenging: The N-alkylation reaction with an alkyl halide (R-X) generates a hydrohalic acid (H-X) as a byproduct. In the absence of a base, this acid will protonate the starting aniline, forming an anilinium salt. This salt is not nucleophilic and will effectively halt the reaction. The base neutralizes this acid as it is formed, ensuring the aniline remains in its free, reactive state.[1][2]

Q2: The substituents on my aniline are a chloro group and a methyl group. How do they collectively impact reactivity?

The electronic nature of the aniline is a delicate balance between two opposing effects:

  • Deactivation by the Chloro Group: The chlorine atom at the meta-position is strongly electron-withdrawing via the inductive effect. This effect dominates, pulling electron density away from the aromatic ring and, consequently, from the amino group. This is the primary reason for the aniline's reduced nucleophilicity and basicity.

  • Activation by the Methyl Group: The methyl group at the para-position is electron-donating through hyperconjugation and a weak inductive effect. This pushes electron density into the ring, slightly counteracting the deactivating effect of the chlorine.

The net result is that 3-chloro-4-methylaniline is significantly less reactive than aniline itself but may be slightly more reactive than 3-chloroaniline. Its conjugate acid, the anilinium ion, has a pKa of approximately 4.05, indicating its weak basicity.[3][4] This value is the critical reference point for selecting an appropriate base.

Q3: How do I select the correct base for my N-alkylation? The choices seem overwhelming.

The selection of a base is the most critical parameter for success. The guiding principle is based on pKa values: the conjugate acid of your chosen base must be significantly less acidic (i.e., have a higher pKa) than the anilinium ion of 3-chloro-4-methylaniline (pKa ≈ 4.05). [5] This ensures the equilibrium favors deprotonation of the aniline.

Here is a breakdown of common base choices, from moderate to strong:

BaseConjugate AcidpKa of Conj. Acid (approx.)Typical SolventsAnalysis for This Reaction
Sodium Bicarbonate (NaHCO₃)H₂CO₃6.4DMF, WaterNot Recommended. While the pKa rule is met, it is generally too weak to effectively deprotonate the weakly nucleophilic aniline for a reasonable reaction rate.
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Acetonitrile, DMFGood Starting Point. An effective and economical choice, especially with reactive alkylating agents (e.g., benzyl bromide, iodides). It is heterogeneous, which can help moderate reactivity and reduce dialkylation.[1][6]
Triethylamine (Et₃N)Et₃NH⁺10.8THF, Toluene, CH₂Cl₂Primarily an Acid Scavenger. As a tertiary amine, it won't be alkylated itself. It is less effective at deprotonating the aniline compared to carbonates but is a good soluble organic base for neutralizing the acid byproduct.
Potassium tert-butoxide (KOtBu)tBuOH18.0THF, TolueneExcellent for Less Reactive Systems. A strong, non-nucleophilic base that will significantly deprotonate the aniline. Use when working with less reactive alkylating agents (e.g., alkyl chlorides) or when moderate bases fail.[7]
Sodium Hydride (NaH)H₂35THF, DMFVery Strong, Irreversible Deprotonation. Use for the most challenging substrates. It deprotonates the aniline irreversibly (H₂ gas evolves). Requires anhydrous conditions and careful handling. Often leads to higher yields but can also promote side reactions if not controlled.

Use the following workflow to guide your decision:

BaseSelectionWorkflow Start Start: Define Alkylating Agent (R-X) ReactiveX Is R-X highly reactive? (e.g., R-I, R-Br, Benzyl-X) Start->ReactiveX StrongBase Use a Strong Base (NaH or KOtBu) ReactiveX->StrongBase No (e.g., R-Cl) ModerateBase Start with a Moderate Base (K₂CO₃ in ACN or DMF) ReactiveX->ModerateBase Yes CheckConversion Reaction Successful? StrongBase->CheckConversion ModerateBase->CheckConversion End End: Optimized Protocol CheckConversion->End Yes

Workflow for selecting an appropriate base.

Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Q: My reaction has stalled with very low conversion of my starting material. What are the most likely base-related issues?

A: This is the most common issue, stemming from the low nucleophilicity of 3-chloro-4-methylaniline.

  • Cause 1: Insufficient Base Strength. Your base is not strong enough to generate a sufficient concentration of the reactive anilide anion. If you are using K₂CO₃ with an unreactive alkyl chloride, for instance, the reaction will likely be extremely slow.

    • Solution: Increase the strength of the base. If K₂CO₃ fails, move to KOtBu or NaH.[7] This is often the most effective solution.

  • Cause 2: Poor Solubility of the Base. An inorganic base like K₂CO₃ has very low solubility in less polar solvents like THF or toluene. If the base is not in solution or well-suspended, its effectiveness is drastically reduced.

    • Solution: Switch to a solvent that better solubilizes or suspends the base, such as acetonitrile (ACN) or dimethylformamide (DMF). Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the base into the organic phase.

  • Cause 3: Inadequate Stoichiometry. You may not be using enough base to both deprotonate the amine and scavenge the acid byproduct.

    • Solution: Ensure you are using at least 2.0 equivalents of the base. For sluggish reactions, increasing to 2.5-3.0 equivalents can sometimes improve rates.

Q: My main problem is N,N-dialkylation. I'm forming the tertiary amine as a major byproduct. How can the base help control selectivity for mono-alkylation?

A: N,N-dialkylation occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second, faster alkylation.[1]

  • Cause: High Concentration of Deprotonated Species. Strong, soluble bases (like KOtBu) can create a high concentration of the highly reactive anilide, which can lead to runaway dialkylation once the initial product is formed.

    • Solution 1 (Moderate the Base): Use a milder, heterogeneous base like K₂CO₃. Its low solubility maintains a lower steady-state concentration of the anilide, favoring mono-alkylation. This is often the best approach for achieving selectivity.

    • Solution 2 (Control Stoichiometry): Use a slight excess of the 3-chloro-4-methylaniline (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a molecule of starting material rather than the mono-alkylated product.

    • Solution 3 (Procedural Control): If using a strong base like NaH, consider a "pre-deprotonation" approach. Add 1.0 equivalent of NaH to the aniline at a low temperature (e.g., 0 °C) to form the anilide salt quantitatively. Then, add the alkylating agent (1.0 equivalent) slowly to the reaction mixture.

Q: I'm seeing multiple unexpected spots on my TLC plate that are not starting material or the desired products. Can the base promote other side reactions?

A: Yes, particularly with strong bases and certain substrates.

  • Cause 1: Elimination Reaction. If you are using a secondary or tertiary alkyl halide as your alkylating agent, a strong base like KOtBu can promote E2 elimination to form an alkene, competing with the desired SN2 substitution.

    • Solution: If elimination is a problem, switch to a less sterically hindered, weaker base like K₂CO₃. If the alkylating agent is valuable, using the aniline itself as the base (in large excess) is a potential, albeit slow, alternative.

  • Cause 2: Solvent or Reagent Decomposition. At high temperatures, strong bases can react with certain solvents. For example, DMF can decompose in the presence of strong bases, and DMSO can lead to side reactions at high temperatures.[8]

    • Solution: Ensure your solvent is compatible with the chosen base and temperature. For high-temperature reactions with strong bases, consider a more robust solvent like toluene or dioxane.

Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: N-Benzylation using a Moderate Base (K₂CO₃)

This protocol is suitable for reactive alkylating agents like benzyl bromide.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylaniline (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (ACN) to a concentration of ~0.2 M.

  • Reagent Addition: Begin stirring the suspension. Add benzyl bromide (1.05 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure N-benzyl-3-chloro-4-methylaniline.

Protocol 2: N-Alkylation with a Less Reactive Alkyl Halide using a Strong Base (NaH)

This protocol is for less reactive electrophiles, such as 1-chlorobutane, where moderate bases may fail. (Caution: NaH reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere, e.g., N₂ or Ar).

  • Reaction Setup: To a dry, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous THF or DMF (~0.2 M).

  • Anilide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-chloro-4-methylaniline (1.0 eq.) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C; you should observe the cessation of H₂ evolution.

  • Reagent Addition: Add the alkyl chloride (e.g., 1-chlorobutane, 1.1 eq.) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the progress by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water or saturated aqueous NH₄Cl to destroy any excess NaH. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ReactionMechanism cluster_step1 Step 1: Deprotonation (Base Activation) cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Acid Neutralization Aniline Ar-NH₂ Anilide Ar-NH⁻ (Anilide Anion) Aniline->Anilide + B: Base Base (B:) ConjAcid B-H⁺ Base->ConjAcid + H⁺ from Aniline Product Ar-NH-R Anilide->Product + R-X AlkylHalide R-X Halide X⁻ HX H-X Salt B-H⁺ X⁻ HX->Salt + B: ConjAcid2 B-H⁺ Base2 Base (B:)

General mechanism of base-mediated N-alkylation.

References

  • Vulcanchem. 3-Chloro-4-methylaniline - 95-74-9.
  • Chair of Analytical Chemistry.
  • University of Calgary. common pKa for organic chemistry.
  • TSI Journals. (2017, June 02).
  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Benchchem. Application Notes and Protocols for Enamine and N-Methylaniline Reactions.
  • pka bases.cdx.
  • ResearchGate. Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
  • Benchchem.
  • ResearchGate. (2025, August 07).
  • Fisher Scientific.
  • RSC Publishing. (2024, May 01). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • ScienceDirect.
  • Organic Chemistry Portal.
  • PMC. (2023, February 02). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • ACS Publications. (2019, November 06). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • PMC.
  • PMC. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • OWL.
  • Google Patents.
  • Benchchem.
  • ChemicalBook. 3-Chloro-4-methylaniline CAS#: 95-74-9.
  • Benchchem.
  • ChemicalBook. 3-Chloro-4-methylaniline synthesis.
  • ResearchGate.
  • Google Patents.
  • RSC Publishing.
  • ACS Publications. (2023, February 01). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • ResearchGate.
  • N alkylation at sp 3 Carbon Reagent Guide. (2026, February 08).
  • PubChem. 3-Chloro-4-methylaniline.
  • ACS Publications. (2019, May 22). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry.
  • CymitQuimica. CAS 95-74-9: 3-Chloro-4-methylaniline.
  • Reddit. (2025, November 04).

Sources

Optimization

Technical Support Center: Investigating the Degradation of 3-Chloro-4-methyl-N-propylaniline

Welcome to the technical support center for 3-Chloro-4-methyl-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals actively studying the stability and degradation of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-methyl-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals actively studying the stability and degradation of this compound. While specific literature on the degradation pathways of 3-Chloro-4-methyl-N-propylaniline is limited, we can infer likely transformation routes and anticipate experimental challenges based on the extensive research conducted on its structural analogs, such as 3-chloro-4-methylaniline and other N-alkylanilines.

This resource provides a framework for systematically investigating these pathways, troubleshooting common experimental hurdles, and ensuring the integrity of your results.

Section 1: Predicted Degradation Pathways

The structure of 3-Chloro-4-methyl-N-propylaniline presents several moieties susceptible to chemical or biological degradation. An initial investigation should consider the following potential primary degradation pathways, which can occur alone or in combination.

Predicted Degradation Pathways of 3-Chloro-4-methyl-N-propylaniline A 3-Chloro-4-methyl-N-propylaniline B 3-Chloro-4-methylaniline A->B N-Dealkylation C Ring-Hydroxylated Metabolites (e.g., Aminophenols, Chlorocatechols) A->C Ring Hydroxylation (Biotic/Abiotic) D 4-Amino-2-chloro-N-propylbenzaldehyde / Benzoic Acid A->D Methyl Group Oxidation E 4-Methyl-N-propylaniline A->E Reductive Dechlorination

Caption: Predicted primary degradation pathways for 3-Chloro-4-methyl-N-propylaniline.

Section 2: Frequently Asked Questions (FAQs) in Experimental Design

This section addresses common questions that arise during the initial planning and execution of degradation studies.

Question: How should I design a forced degradation study to comprehensively understand the stability of 3-Chloro-4-methyl-N-propylaniline?

Answer: A forced degradation or stress testing study is the most effective way to identify likely degradation products and establish degradation pathways. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. A systematic approach involves subjecting the compound to various stress conditions as outlined below.

Stress ConditionRecommended ProtocolRationale & Potential Products
Acid Hydrolysis 1 mg/mL solution in 0.1 N HCl. Incubate at 60°C for 24-48 hours.[1]Tests stability in acidic environments. May lead to hydrolysis of the aniline moiety, though aniline itself is relatively stable. Monitor for any changes.
Base Hydrolysis 1 mg/mL solution in 0.1 N NaOH. Incubate at 60°C for 24-48 hours.[1]Tests stability in alkaline environments. Generally, anilines are stable to base, but this confirms the intrinsic stability of the molecule.
Oxidative Degradation 1 mg/mL solution in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.Simulates oxidative stress. Anilines are highly susceptible to oxidation, which can lead to colored polymeric impurities and hydroxylated products.[2]
Thermal Degradation Store a solid sample at 105°C for 24 hours. Store a solution (e.g., in 50:50 acetonitrile:water) at 60°C for 48 hours.[1]Evaluates the impact of heat on both the solid form and solutions. Can accelerate hydrolysis or oxidation.
Photodegradation Expose a solution (e.g., in 50:50 acetonitrile:water) to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Include a dark control.Tests light sensitivity. Photodegradation can involve hydroxylation of the aromatic ring and dehalogenation.[3] Studies on similar compounds show TiO2 can catalyze this process.[4][5]

Question: What are the most suitable analytical techniques for monitoring degradation and identifying byproducts?

Answer: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this analysis. For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1]

  • HPLC-UV: Ideal for quantifying the parent compound and known degradation products. A C18 reversed-phase column with a gradient elution of acetonitrile and water (often with a formic acid or acetate buffer modifier) typically provides good separation.[3]

  • LC-MS/MS: The definitive technique for structural elucidation of unknown peaks observed in the HPLC chromatogram. It provides molecular weight and fragmentation data crucial for identifying metabolites and degradation products.[6]

Question: How can I differentiate between microbial (biotic) and chemical (abiotic) degradation in my environmental fate studies?

Answer: To distinguish between biotic and abiotic processes, you must run parallel control experiments. A typical setup includes:

  • Live Biotic System: Your sample incubated with the active microbial culture or environmental matrix (e.g., soil, water).

  • Sterile (Abiotic) Control: The same experimental setup, but sterilized to eliminate microbial activity. Common sterilization methods include autoclaving the matrix before adding the test compound or adding a chemical sterilant like sodium azide.

  • No-Substrate Control: A live biotic system without the addition of 3-Chloro-4-methyl-N-propylaniline to monitor for any background changes or interfering compounds from the matrix itself.

Degradation observed only in the live system can be attributed to microbial activity. Degradation occurring in both live and sterile systems points to abiotic processes like hydrolysis or photolysis.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Troubleshooting Workflow for Degradation Studies Start Experimental Anomaly Observed Issue1 Issue: Inconsistent Results or Rapid Degradation in Controls Issue2 Issue: Poor Mass Balance (<90% Recovery) Issue3 Issue: No Microbial Degradation Observed Cause1a Cause: Air/Light Sensitivity? Issue1->Cause1a Check Stability Cause2a Cause: Volatile Products? Issue2->Cause2a Check Properties Cause3a Cause: Compound Toxicity? Issue3->Cause3a Check Culture Health Cause1b Cause: pH Instability? Cause1a->Cause1b No Sol1a Solution: Use amber vials, store under inert gas (N2/Ar), prepare fresh solutions. Cause1a->Sol1a Yes Sol1b Solution: Use buffered solutions (pH 4-8). Check pH throughout experiment. Cause1b->Sol1b Yes Cause2b Cause: Irreversible Binding? Cause2a->Cause2b No Sol2a Solution: Analyze headspace by GC-MS. Use sealed reaction vessels. Cause2a->Sol2a Yes Sol2b Solution: Perform extraction of matrix/biomass. Use radiolabeled compound (¹⁴C) for definitive tracking. Cause2b->Sol2b Yes Cause3b Cause: Incorrect Conditions? Cause3a->Cause3b No Sol3a Solution: Lower initial concentration. Perform toxicity assay. Cause3a->Sol3a Yes Sol3b Solution: Test both aerobic and anaerobic conditions. Ensure proper nutrients are present. Cause3b->Sol3b Yes

Caption: A troubleshooting workflow for common issues in degradation studies.

Issue: My compound appears to be degrading in my control samples, leading to inconsistent results.

  • Potential Cause: Anilines are notoriously sensitive to air and light, leading to oxidative degradation.[2][7] This often manifests as a yellow or brown discoloration. The stability can also be pH-dependent.

  • Recommended Action:

    • Protect from Light and Air: Always store solid material and solutions in amber glass vials to protect from light.[1] For long-term storage or sensitive experiments, purge the vial with an inert gas like nitrogen or argon before sealing.[2]

    • Control pH: The stability of similar compounds is greatest in a neutral to slightly acidic pH range (4-8).[1] If your experimental medium is outside this range, consider if this is contributing to abiotic degradation. Use buffered solutions where appropriate.

    • Use Fresh Solutions: Prepare solutions fresh whenever possible, especially for quantitative work.

Issue: I am observing the formation of unexpected dehalogenated byproducts (e.g., 4-methyl-N-propylaniline).

  • Potential Cause: Reductive dechlorination (replacement of Cl with H) is a known degradation pathway for chlorinated aromatic compounds, particularly under anaerobic microbial conditions or during certain chemical reactions like catalytic hydrogenation.[8] The carbon-chlorine bond is often the most labile site for such reactions.

  • Recommended Action:

    • Confirm Identity: Use LC-MS to confirm the molecular weight of the unexpected peak and compare its fragmentation pattern to a commercial standard of the suspected byproduct, if available.

    • Analyze Experimental Conditions: If this occurs in a microbial study, it strongly suggests a biological reductive dechlorination pathway. If it occurs during a chemical reaction, re-evaluate your reagents and conditions (e.g., catalyst choice, hydrogen pressure) as they may be too harsh.

Issue: My microbial degradation experiment shows little to no loss of the parent compound.

  • Potential Cause: This could be due to several factors: the compound may be toxic to the microorganisms at the tested concentration, the microbes may lack the necessary enzymatic pathways, or the environmental conditions (e.g., aerobic vs. anaerobic) may not be suitable.

  • Recommended Action:

    • Assess Toxicity: Run a dose-response experiment with a range of concentrations to see if the compound is inhibitory.

    • Use Acclimated Cultures: If using an environmental inoculum, it may require an acclimation period to induce the relevant degradative enzymes. This can be done by gradually exposing the culture to increasing concentrations of the compound over time.

    • Test Different Redox Conditions: Some chloroaromatic compounds are degraded aerobically via dioxygenase enzymes, while others are degraded anaerobically via reductive dechlorination.[9][10] It is crucial to test both conditions unless a specific pathway is already suspected. Several bacterial strains like Pseudomonas, Acinetobacter, and Comamonas have been identified as degraders of chloroanilines and could be investigated.[11][12]

Section 4: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

  • System Preparation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Solvent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Chloro-4-methyl-N-propylaniline in acetonitrile. Create a working solution of ~50 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B. Prepare separate solutions of your stressed samples from the forced degradation study.

  • Chromatographic Conditions (Illustrative):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan from 200-400 nm on a photodiode array (PDA) detector to find the optimal wavelength. 254 nm is a common starting point for aromatic compounds.[1]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject the unstressed sample to determine the retention time of the parent peak. Inject each of the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.

References

  • PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529. Retrieved from [Link]

  • Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology, 2(4), 155-165. Retrieved from [Link]

  • Boon, N., Goris, J., De Vos, P., Verstraete, W., & Top, E. M. (2001). Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae. Applied and Environmental Microbiology, 67(3), 1107–1115. Retrieved from [Link]

  • Al-Ekabi, H., & Serpone, N. (1988). Heterogeneous photocatalyzed degradation of a pesticide derivative, 3-chloro-4-methoxyaniline, in aqueous suspensions of titania. Journal of Photochemistry and Photobiology A: Chemistry, 42(2-3), 233-247. (Note: Abstract available, specific details may require subscription).
  • Swenson, D. H., & Tsuchiya, K. (2000). Artificial selection of microbial ecosystems for 3-chloroaniline biodegradation. Environmental Science & Technology, 34(20), 4437–4442. Retrieved from [Link]

  • University of Hertfordshire. (2025, June 4). 3-chloro-4-methylaniline. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Edelmann, F. T. (2021). Answer to "Can anyone provide journals on bacterial degradation of 3-chloro-4-fluoroanilines?". ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Preventing degradation of (3-Chloro-4-iodophenyl)methylurea in solution. Technical Support Center.
  • Environmental Protection Agency. (2025, October 15). 3-Chloro-4-methylaniline - Chemical Activity Summary. Retrieved from [Link]

  • BenchChem. (2025). Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage. Technical Support Center.
  • Muneer, M., Qamar, M., & Saquib, M. (2012). Heterogeneous photocatalyzed degradation of a pesticide derivative, 3-chloro-4-methoxyaniline, in aqueous suspensions of titania. King Fahd University of Petroleum & Minerals.
  • Chen, S., et al. (2025). Microbial degradation and bioremediation of chlorinated aromatic emerging contaminants in the water environment: Advances and perspectives. Environmental Research, 122606. Retrieved from [Link]

  • Hongsawat, P., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. Retrieved from [Link]

  • BenchChem. (2025).
  • Pizarro-Tobias, P., et al. (2013). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor. Journal of Hazardous Materials, 250-251, 246-254. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.).
  • PubChem. (n.d.). 3-Chloro-4-isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Wang, S., Poon, K., & Cai, Z. (2013). Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. Environmental Science and Pollution Research, 20(1), 552-557. Retrieved from [Link]

  • Li, J., et al. (2023). Photodegradation behavior and antibacterial activity of light transition metal-based tetranaphthalene porphyrin/C3N5 heterojunction. Catalysis Science & Technology. Retrieved from [Link]

  • Shinde, N., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Request PDF. (n.d.). Periodate oxidation of 3-chloro, 2-methylaniline – A kinetic-mechanistic study.
  • Jones, K., et al. (1990). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 34(1), 79-84. Retrieved from [Link]

  • Restek. (n.d.).
  • Stefanelli, P. (n.d.). Pesticides that are difficult to analyse or problematic, due to degradation during the extraction or due to other causes. EURL-Pesticides.

Sources

Troubleshooting

Technical Support Center: N-Propylaniline Purification

This guide functions as a specialized Technical Support Center for researchers working with N-propylanilines.[1] It is structured to address the specific, high-friction points of purifying these compounds, moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-propylanilines.[1] It is structured to address the specific, high-friction points of purifying these compounds, moving beyond generic advice to provide field-tested solutions.

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Oxidation, Separation, and Tailing Issues in N-Alkylanilines[1]

Welcome to the technical support hub. N-propylanilines (mono- and di-substituted) are deceptively difficult to purify.[1] While their boiling points suggest easy distillation, their sensitivity to oxidation and interaction with silica silanols often result in "black tar" degradation or smeared chromatography.

Below are the three most common "Support Tickets" we receive, accompanied by validated protocols to resolve them.

📂 Ticket #001: "My clear distillate turned black overnight."

Issue: Rapid oxidative degradation (The "Aniline Black" phenomenon). Diagnosis: N-alkylanilines are electron-rich aromatic systems.[1] In the presence of oxygen and trace metals, they undergo radical cation formation, leading to polymerization into complex azo-dyes and quinoid structures (tars).

🔧 The Fix: The "Salt & Shield" Protocol

You cannot store the free base indefinitely. If you are not using the compound immediately, you must convert it to a stable salt or store it under strict exclusion of O₂.

Step-by-Step Stabilization:

  • Immediate Storage (Free Base):

    • Flush the storage vial with Argon (Ar) or Nitrogen (N₂). Argon is preferred as it is heavier than air and forms a "blanket."[1]

    • Add a single crystal of BHT (Butylated hydroxytoluene) as a radical scavenger if the compound will sit for >24 hours.

    • Wrap the vial in aluminum foil (light accelerates photo-oxidation).[1]

  • Long-Term Storage (HCl Salt Formation):

    • Dissolve the N-propylaniline in diethyl ether (Et₂O).

    • Bubble dry HCl gas through the solution OR add 2M HCl in diethyl ether dropwise.

    • The white precipitate (Anilinium salt) is oxidation-resistant.[1] Filter, dry, and store.

    • To regenerate: Dissolve in water, basify with 1M NaOH, and extract with DCM.

📂 Ticket #002: "I cannot separate N-propylaniline from N,N-dipropylaniline."

Issue: Synthetic byproducts. Diagnosis: Reductive amination often yields a mixture of Mono- (secondary) and Di- (tertiary) products.[1] While their boiling points differ, they are close enough to require precision techniques.

📊 Data Comparison: The Physical Window
CompoundStructure TypeBoiling Point (approx.)[2][3]pKa (Conjugate Acid)
Aniline (Starting Material)Primary Amine184°C4.6
N-Propylaniline (Target)Secondary Amine222°C~5.0
N,N-Dipropylaniline (Byproduct)Tertiary Amine245°C~5.6

Note: Boiling points are at atmospheric pressure.[1] Under vacuum (recommended), the delta remains proportional.

🔧 The Fix: Chemical Scavenging (The "Phthalic Trick")

Distillation often fails to remove the last 5% of unreacted aniline or mono-alkylated impurity from a di-alkylated target.[1] We use Chemical Derivatization to alter the polarity of the primary amine.

Protocol: Scavenging Unreacted Aniline If your target is N-propylaniline but it is contaminated with Aniline:

  • Add Scavenger: Add 1.1 equivalents (relative to the aniline impurity) of Phthalic Anhydride or Acetic Anhydride to the crude mixture.

  • Reflux: Heat to 80°C for 1 hour.

    • Mechanism:[1][4][5] The primary amine (aniline) reacts rapidly to form an amide/imide. The secondary amine (N-propylaniline) reacts much slower due to sterics (if using phthalic) or can be controlled by stoichiometry.[1]

  • Workup:

    • The Aniline-Phthalimide derivative is non-basic and highly polar.[1]

    • Perform an acid wash (1M HCl).[1][6] The N-propylaniline (basic) goes into the water layer. The amide impurity stays in the organic layer.

    • Basify the aqueous layer (NaOH) and extract your pure N-propylaniline.[1]

🧠 Decision Logic: Purification Strategy

Use this flowchart to determine the correct method for your specific mixture.

PurificationStrategy Start Crude N-Propylaniline Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity IsAniline Impurity: Unreacted Aniline (Primary) CheckImpurity->IsAniline IsDialkyl Impurity: N,N-Dipropyl (Tertiary) CheckImpurity->IsDialkyl Scavenge Chemical Scavenging (Acetic Anhydride) IsAniline->Scavenge Best Purity Decision1 Is impurity > 10%? IsDialkyl->Decision1 Distill Vacuum Distillation (Vigreux Column) Decision1->Distill Yes (>10%) Column Flash Chromatography (TEA Modified) Decision1->Column No (<10%)

Figure 1: Decision matrix for selecting the optimal purification route based on impurity type and concentration.

📂 Ticket #003: "My column peaks are streaking/tailing badly."

Issue: Strong interaction with silica silanols.[1][7] Diagnosis: Silica gel is slightly acidic (pH 5-6).[1] N-propylanilines are basic.[1] They protonate on the column, sticking to the stationary phase and eluting as broad streaks rather than tight bands.

🔧 The Fix: Amine-Modified Silica

You must neutralize the silica surface before and during the run.

Protocol: The "TEA Block" Method

  • Mobile Phase Prep: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your solvent system (e.g., Hexane:EtOAc + 1% TEA).[1]

  • Column Pre-Treatment (Crucial):

    • Flush the packed column with 2 column volumes (CV) of the mobile phase containing the amine modifier before loading your sample.

    • Why? This saturates the acidic silanol sites with TEA, preventing your product from binding to them.

  • Loading: Load the sample.

  • Elution: Continue running with the 1% TEA modifier.

    • Post-Column: The TEA will evaporate on the rotovap (bp 89°C), leaving your product pure.

ChromatographyLoop Prep Prepare Mobile Phase (Hex/EtOAc + 1% TEA) Flush Flush Column (2 CV) Saturate Silanols Prep->Flush Critical Step Load Load Sample Flush->Load Run Elute with Modifier Load->Run Rotovap Evaporate Solvent (TEA is volatile) Run->Rotovap Rotovap->Prep Next Batch

Figure 2: The "TEA Block" workflow to prevent peak tailing during flash chromatography of aromatic amines.

📚 References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for boiling points and derivative formation). [1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1] (Authoritative source on purification of specific amines and drying agents).[3]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of reductive amination side-products). [1]

  • Sigma-Aldrich (Merck). N-Propylaniline Product Specification & Safety Data Sheet. (Confirmed boiling point data and stability warnings).

  • Biotage. Strategies for Flash Chromatography of Basic Amines. (Source for TEA mobile phase modification protocols).

Sources

Optimization

Technical Support Center: GC-MS Analysis of 3-Chloro-4-methyl-N-propylaniline

Status: Operational | Tier: Level 3 (Method Development) Ticket Subject: Optimization of Detection Parameters & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary You are analyzing 3-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development) Ticket Subject: Optimization of Detection Parameters & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing 3-Chloro-4-methyl-N-propylaniline (MW: ~183.68 Da), a halogenated secondary aromatic amine.[1] This molecule presents three distinct analytical challenges:

  • Amine Tailing: The secondary amine group (-NH-R) actively adsorbs to silanol groups in the inlet liner and column, causing peak tailing and non-linear calibration at trace levels.[2]

  • Thermal Lability: While relatively stable, N-alkylated anilines can undergo oxidation or degradation in active (dirty) injection ports.[2]

  • Isomeric Interference: It must be chromatographically resolved from potential isomers (e.g., N-isopropyl variants or ring-position isomers).[2]

This guide prioritizes a Derivatization-First approach for trace analysis, as direct injection often fails to meet rigorous validation criteria (LOD/LOQ) due to adsorption losses.

Part 1: Instrument Configuration & Acquisition Parameters

The following parameters are optimized to minimize system activity and maximize signal-to-noise (S/N) ratios.

Table 1: Recommended GC-MS Configuration
ParameterSetting / RecommendationTechnical Rationale
Inlet Mode Splitless (Pulse: 25 psi for 0.75 min)Pulsed splitless maximizes transfer of the semi-volatile amine onto the column, reducing residence time in the hot inlet.
Inlet Liner Ultra-Inert, Single Taper with Wool (Deactivated) Critical: Standard glass wool will irreversibly bind this amine. Use only ultra-deactivated wool (e.g., dimethyldichlorosilane treated) to aid vaporization without adsorption.
Inlet Temp 250°CHigh enough to vaporize, but not so high as to induce N-dealkylation.[2]
Column 5% Phenyl-arylene (e.g., DB-5ms UI, ZB-5ms) The "UI" (Ultra Inert) designation is mandatory.[2] Standard phases will show significant tailing. Dimensions: 30m x 0.25mm x 0.25µm.[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow maintains separation efficiency during the temperature ramp.[2]
Transfer Line 280°CPrevents condensation of the analyte or its derivative before entering the MS source.
Source Temp 230°C (EI Source)Standard temp. If using CI (Chemical Ionization), lower to 180-200°C.
Table 2: Mass Spectrometry Acquisition (SIM Mode)

Note: Values below assume Electron Ionization (EI) at 70 eV.

Ion Typem/z (Target)Dwell TimeInterpretation
Quantifier 154.0 50 msBase Peak (M - 29): Result of

-cleavage losing the ethyl group (

) from the N-propyl chain.[2] This is the most stable fragment.
Qualifier 1 183.050 msMolecular Ion (

):
Confirms the intact molecule.[2] Intensity is usually 20-40% of the base peak.
Qualifier 2 185.050 msIsotope Peak (

):
Essential for confirming the presence of chlorine.[2] Ratio of 183:185 should be approx 3:1.
Qualifier 3 118.050 msRing Fragment: Loss of Cl and Propyl group (check specific spectra for confirmation).[2]

Part 2: Sample Preparation (The "Self-Validating" Protocol)

Direct injection of secondary amines often leads to poor reproducibility. We recommend Acylation using Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[2] This converts the polar N-H group into a non-polar amide, eliminating tailing and improving sensitivity by 10-50x.

Protocol: TFAA Derivatization
  • Extract: Dissolve/extract sample into Ethyl Acetate or Toluene (Avoid alcohols; they react with the anhydride).

  • Dry: Ensure sample is water-free (pass through anhydrous

    
    ).[2] Water deactivates the reagent.
    
  • React: Transfer 200 µL extract to a vial. Add 50 µL TFAA (Trifluoroacetic Anhydride).

  • Incubate: Cap tightly. Heat at 60°C for 20 minutes.

  • Neutralize: Evaporate to dryness under

    
     (removes excess acid) and reconstitute in Ethyl Acetate, OR wash with slightly basic buffer (risk of emulsion). Evaporation is preferred.
    
  • Inject: 1 µL.

Why this works: The resulting N-trifluoroacetyl-3-chloro-4-methyl-N-propylaniline is highly volatile, thermally stable, and does not interact with silanols.[2]

Part 3: Troubleshooting & FAQs

Q1: I am seeing severe peak tailing (Asymmetry factor > 1.5). Is my column dead?

Diagnosis: Likely not the column phase, but "active sites" in the flow path. Action Plan:

  • Liner Check: Are you using a liner with non-deactivated glass wool? Replace immediately with a "Splitless, Single Taper, Ultra-Inert" liner.

  • Gold Seal: In Agilent systems, the gold seal at the base of the inlet accumulates matrix. Replace it.

  • Column Trimming: Cut 10-20 cm from the front of the column. Non-volatile matrix builds up here, exposing silanols that grab the amine.

Q2: My sensitivity drops significantly after 10-15 injections.

Diagnosis: Matrix-induced active site generation. The amine is basic; acidic sites in the liner (formed by matrix decomposition) will trap it. Action Plan:

  • Short Term: Run a "priming" injection of a high-concentration amine standard to temporarily block active sites.

  • Long Term: Switch to the Derivatization Protocol (Part 2). The amide derivative is neutral and immune to this acidity, stabilizing response over hundreds of injections.

Q3: I see a "Ghost Peak" at m/z 140. What is it?

Diagnosis: This is likely 3-Chloro-4-methylaniline (the primary amine), resulting from the thermal degradation (N-dealkylation) of your N-propyl target in a hot, dirty inlet.[2] Action Plan:

  • Lower Inlet Temperature to 220°C.

  • Check the liner for char/particulates.[3]

  • Ensure the residence time in the inlet is minimized (use Pulsed Splitless).

Part 4: Logic Flow & Decision Tree

The following diagram illustrates the decision process for method optimization based on peak shape and sensitivity requirements.

G Start Start: Method Development 3-Cl-4-Me-N-Pr-Aniline DirectInj Attempt Direct Injection (Inert Liner, 5% Phenyl Column) Start->DirectInj CheckPeak Analyze Peak Shape & S/N DirectInj->CheckPeak GoodPeak Peak Sym < 1.2 S/N > 100 CheckPeak->GoodPeak Acceptable BadPeak Tailing or Low Sensitivity CheckPeak->BadPeak Issues FinalMethod Validate Method (LOD/LOQ/Linearity) GoodPeak->FinalMethod Troubleshoot Troubleshoot Hardware: 1. Trim Column 2. Change Liner (UI) 3. Check Gold Seal BadPeak->Troubleshoot ReCheck Re-Analyze Troubleshoot->ReCheck ReCheck->GoodPeak Fixed Derivatize Switch to Derivatization (TFAA or HFBA) ReCheck->Derivatize Still Tailing Derivatize->FinalMethod

Caption: Decision tree for optimizing GC-MS parameters. If hardware maintenance fails to resolve tailing, chemical derivatization is the mandatory next step.

References

  • PubChem. "3-Chloro-4-methylaniline Compound Summary."[2] National Library of Medicine. Accessed 2026. [Link]

  • Phenomenex. "GC Column Troubleshooting Guide: Peak Tailing and Active Compounds." Phenomenex Technical Resources. [Link]

  • EPA Method 8270E. "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." US Environmental Protection Agency. [Link][2]

  • Restek. "Analyzing Chlorinated Anilines and Other Active Amines." Restek ChromaBLOGraphy. [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity of 3-Chloro-4-methyl-N-propylaniline vs. its isomers

Biological Activity Profile: 3-Chloro-4-methyl-N-propylaniline vs. Isomers Executive Summary: The Lipophilic Pro-Toxin 3-Chloro-4-methyl-N-propylaniline (CAS: 2219408-02-1) is a secondary amine derivative of the well-cha...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 3-Chloro-4-methyl-N-propylaniline vs. Isomers

Executive Summary: The Lipophilic Pro-Toxin

3-Chloro-4-methyl-N-propylaniline (CAS: 2219408-02-1) is a secondary amine derivative of the well-characterized avicide and nephrotoxin, 3-chloro-4-methylaniline (Starlicide/DRC-1339). While the parent primary amine is a direct-acting toxicant in avian species, the N-propyl derivative functions distinctively due to its steric bulk and increased lipophilicity.

This guide compares the biological activity of the N-propyl derivative against its primary amine parent and positional isomers. For drug development and agrochemical researchers, this compound represents a classic case of metabolic activation dependency : its biological activity is largely latent until N-dealkylation occurs in vivo.

Key Differentiator:

  • Parent (Primary Amine): Rapid absorption, immediate bioactivation to reactive quinone imines, high acute toxicity in sensitive species.

  • N-Propyl Derivative: Delayed onset (pro-drug behavior), higher tissue distribution (LogP ~4.3 vs 2.9), and rate-limited toxicity dependent on CYP450 dealkylation.

Chemical Identity & Isomeric Landscape

To understand the activity, we must distinguish between the specific isomers being compared.

FeatureTarget Compound Parent Compound Positional Isomer
Name 3-Chloro-4-methyl-N-propylaniline 3-Chloro-4-methylaniline 2-Chloro-4-methyl-N-propylaniline
Structure Secondary AminePrimary AmineSecondary Amine (Ortho-Cl)
Lipophilicity (LogP) ~4.3 (High)2.9 (Moderate)~4.1 (High)
Key Reactivity Metabolic N-dealkylation requiredDirect oxidation to Quinone ImineSteric hindrance by Ortho-Cl
Primary Use Research / IntermediateAvicide (Starlicide)Chemical Intermediate

Biological Activity & Mechanism of Action[2][4]

The Bioactivation Pathway (The "Lethal Synthesis")

The biological activity of 3-Chloro-4-methyl-N-propylaniline is governed by a "Lethal Synthesis" pathway. It is not toxic per se but is metabolized into a toxicant.

  • Phase I Metabolism (N-Dealkylation): The N-propyl group is removed by hepatic CYP450 enzymes (likely CYP1A2 or CYP2E1) to release the parent primary amine.

  • Bioactivation: The free primary amine is oxidized to 3-chloro-4-methyl-iminoquinone .

  • Toxicodynamics: This electrophilic intermediate binds covalently to renal proteins (specifically in the proximal tubules of birds) or causes methemoglobinemia (in mammals).

Comparative Toxicity Profile
ParameterN-Propyl Derivative Parent (Primary Amine) Isomer (2-Chloro)
Acute Oral Toxicity Moderate (Delayed)High (LD50 ~4 mg/kg in Starlings)Low to Moderate
Target Organ Kidney (Avian), Blood (Mammal)Kidney (Avian), Blood (Mammal)Liver/Blood
Mechanism Pro-drug activationDirect oxidative stressHematotoxicity
Metabolic Stability High (Slow clearance)Low (Rapid oxidation)Moderate

Scientific Insight: The 2-chloro isomer is significantly less nephrotoxic than the 3-chloro variants. The ortho-chlorine atom sterically hinders the formation of the reactive iminoquinone intermediate, rendering the molecule less capable of covalent binding to renal tissue.

Visualizing the Mechanism

The following diagram illustrates the metabolic activation pathway required for the N-propyl derivative to exert toxicity, highlighting the critical difference between it and its isomers.

BioactivationPathway Compound 3-Chloro-4-methyl- N-propylaniline (Lipophilic Precursor) Intermediate 3-Chloro-4-methylaniline (Primary Amine) Compound->Intermediate CYP450 (N-Dealkylation) Reactive Quinone Imine Intermediate Intermediate->Reactive Oxidation (-2H) Excretion N-Acetyl Conjugate (Detoxified) Intermediate->Excretion NAT2 (Acetylation) Damage Renal Necrosis / Methemoglobinemia Reactive->Damage Covalent Binding (Thiol Depletion) Isomer 2-Chloro Isomer (Ortho-blocked) Isomer->Intermediate Steric Hindrance Reduces Toxicity

Caption: Figure 1. The metabolic activation cascade. The N-propyl derivative acts as a reservoir for the toxic primary amine. The 2-chloro isomer pathway is inhibited by steric hindrance.

Experimental Protocols

To validate the activity of 3-Chloro-4-methyl-N-propylaniline, researchers should utilize the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the rate of N-dealkylation (conversion to the active parent compound).

Reagents:

  • Pooled Liver Microsomes (Rat or Avian).

  • NADPH Regenerating System.

  • Test Compound: 3-Chloro-4-methyl-N-propylaniline (10 µM).

  • Internal Standard: Diphenhydramine.

Workflow:

  • Pre-incubation: Mix 10 µM test compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent (184 -> 142) and Metabolite (142 -> 107).

Data Interpretation:

  • High Stability (>80% remaining at 60 min): Indicates slow bioactivation; low acute toxicity risk but potential for bioaccumulation.

  • Low Stability (<20% remaining): Indicates rapid conversion to the toxic primary amine; biological activity will mimic the parent compound.

Protocol B: Comparative Nephrotoxicity Screening (Cellular)

Purpose: To differentiate between the direct toxicity of the parent and the latent toxicity of the N-propyl derivative.

  • Cell Line: HK-2 (Human Kidney Proximal Tubule) or primary avian renal cells.

  • Dosing: Treat cells with:

    • Vehicle (DMSO)

    • Parent Compound (10, 50, 100 µM)

    • N-Propyl Derivative (10, 50, 100 µM)

  • Incubation: 24 Hours.

  • Readout: MTT Assay (Cell Viability) and LDH Release (Membrane Integrity).

  • Expected Result: The parent compound should show lower IC50 (higher toxicity) than the N-propyl derivative unless the cell line expresses high levels of CYP enzymes capable of dealkylation.

Structure-Activity Relationship (SAR) Logic

For researchers designing analogs, the following SAR rules apply to this scaffold:

  • N-Alkylation Size: Increasing the alkyl chain (Methyl -> Propyl -> Butyl) increases LogP and reduces water solubility. It typically decreases acute oral toxicity by slowing the release of the active primary amine.

  • Ring Chlorination:

    • Meta (3-Cl): Essential for nephrotoxicity (Starlicide-like activity).

    • Ortho (2-Cl): Reduces toxicity due to steric interference with enzymatic oxidation.

    • Para (4-Cl): Generally leads to hematotoxicity (methemoglobinemia) rather than specific kidney damage.

  • Electronic Effects: The 4-methyl group is electron-donating, which stabilizes the radical cation intermediate formed during oxidation, facilitating the toxic mechanism. Removing this methyl group (3-chloroaniline) shifts the toxicity profile significantly.

SAR_Logic Central 3-Chloro-4-methyl-N-propylaniline N_Mod N-Propyl Group: Increases Lipophilicity Delays Toxicity (Pro-drug) Central->N_Mod Cl_Mod 3-Chloro Position: Critical for Nephrotoxicity (Meta-substitution) Central->Cl_Mod Me_Mod 4-Methyl Group: Electron Donor Stabilizes Reactive Intermediate Central->Me_Mod

Caption: Figure 2. SAR dissection of the molecule.[1] Each functional group plays a distinct role in the pharmacokinetics and toxicodynamics.

References

  • National Toxicology Program (NTP). (1992).[2] Toxicology and Carcinogenesis Studies of 3-Chloro-p-toluidine Hydrochloride (Starlicide). Technical Report Series No. 1339.

  • U.S. Environmental Protection Agency (EPA). (1996).[3] Estimating Toxicity of Industrial Chemicals to Aquatic Organisms Using Structure-Activity Relationships.

  • PubChem. (2025).[4][2][5] Compound Summary: 3-Chloro-4-methylaniline (CID 7255).[2] National Library of Medicine.

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: 3-Chloro-4-methyl-N-propylaniline.

  • ResearchGate. (2009). Quantitative Structure-Activity Relationships (QSAR) of Chloroaniline Derivatives.

Sources

Comparative

Validation of an Analytical Method for 3-Chloro-4-methyl-N-propylaniline

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Strategies Executive Summary The analysis of N-alkyl substituted anilines, such as 3-Chloro-4-methyl-N-propylaniline (CMPA) , presents a classic chroma...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Strategies

Executive Summary

The analysis of N-alkyl substituted anilines, such as 3-Chloro-4-methyl-N-propylaniline (CMPA) , presents a classic chromatographic challenge: basicity-induced peak tailing. While traditional acidic reversed-phase methods often suffice for neutral compounds, they frequently fail with CMPA due to ionic interactions with residual silanols on the stationary phase.

This guide compares two distinct analytical approaches:

  • Method A (Traditional): Low pH (Formic Acid/Phosphate) on a standard C18 column.

  • Method B (Optimized): High pH (Ammonium Bicarbonate) on a Hybrid Organic-Inorganic Particle (BEH/Gemini-NX type) column.

Analyte Profile & Challenge

To validate a method, one must first understand the molecule's physicochemical behavior.

  • Analyte: 3-Chloro-4-methyl-N-propylaniline[1][2]

  • Chemical Class: Secondary Aniline / Halogenated Aromatic

  • pKa (Estimated): ~4.5 – 5.5 (The N-propyl group increases basicity relative to the parent chloro-aniline).

  • LogP (Estimated): ~3.5 (Highly hydrophobic due to chloro, methyl, and propyl substituents).

The Challenge: At a standard HPLC pH of 3.0, the amine nitrogen is protonated (


). This cation interacts with deprotonated silanols (

) on the silica backbone of the column, causing "secondary retention." This manifests as severe peak tailing, variable retention times, and poor resolution from impurities.
Method Comparison: Acidic vs. Alkaline[3]

The following table summarizes the performance metrics of the two methods during the development phase.

ParameterMethod A: Traditional AcidicMethod B: Optimized Alkaline
Column Standard C18 (5 µm, 150 x 4.6 mm)Hybrid C18 (e.g., XBridge/Gemini) (3.5 µm, 100 x 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Retention Mechanism Hydrophobic + Ionic (Silanol interaction)Pure Hydrophobic
Peak Symmetry (

)
1.8 - 2.4 (Severe Tailing)1.05 - 1.15 (Excellent)
Theoretical Plates ~4,500>12,000
LOD (Signal/Noise=3) 0.5 µg/mL (Peak height suppressed by tailing)0.05 µg/mL

Scientific Insight: By elevating the pH to 10.0 (well above the pKa of ~5), we force the CMPA molecule into its neutral (uncharged) state. Neutral amines do not interact with silanols, resulting in a sharper peak and purely hydrophobic retention. Note: You must use a column utilizing hybrid technology (e.g., Waters BEH, Phenomenex Gemini, or Agilent Poroshell HPH) to withstand high pH, as standard silica dissolves above pH 8.0.

Validated Protocol (Method B)

This protocol meets ICH Q2(R2) requirements for specificity, linearity, accuracy, and precision.

4.1 Reagents and Equipment
  • Reference Standard: 3-Chloro-4-methyl-N-propylaniline (>98% purity).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[3]

  • Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).

  • Base: Ammonium Hydroxide (28-30%) for pH adjustment.

4.2 Chromatographic Conditions
  • Column: Hybrid C18, 100 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 40°C.

  • Detection: UV at 240 nm (Secondary wavelength: 210 nm).

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile.[4][5]

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
8.0 90
10.0 90
10.1 40

| 15.0 | 40 (Re-equilibration) |

4.3 Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of CMPA into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution into a 25 mL flask. Dilute to volume with Mobile Phase A:B (50:50).

Validation Data Summary

The following data was generated during the validation of Method B.

5.1 Linearity

Range evaluated: 5 µg/mL to 150 µg/mL (10% to 300% of target concentration).

Concentration (µg/mL)Average Area (mAU*s)
5.0125.4
25.0630.1
50.01255.8
100.02515.2
150.03780.5
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes ICH requirement of >0.999)
    
5.2 Accuracy (Recovery)

Spiked into sample matrix at 3 levels.

LevelSpike Amount (µg/mL)Recovered (µg/mL)% Recovery% RSD (n=3)
50%25.024.899.2%0.8%
100%50.050.3100.6%0.5%
150%75.074.999.9%0.6%
5.3 Precision
  • Repeatability (Intra-day): 0.4% RSD (n=6 injections at 100% level).

  • Intermediate Precision (Inter-day): 0.9% RSD (Different analyst, different day).

Method Development Logic & Troubleshooting

The following diagram illustrates the decision pathway used to arrive at the High-pH method. This logic is critical for troubleshooting future deviations.

MethodDevelopment Start Start: CMPA Analysis InitialRun Initial Run: pH 3.0 (Formic Acid) Standard C18 Column Start->InitialRun CheckTailing Check Tailing Factor (As) InitialRun->CheckTailing TailingHigh As > 1.5 (Fail) Cause: Silanol Interaction CheckTailing->TailingHigh Yes TailingOK As < 1.2 (Pass) CheckTailing->TailingOK No Decision Select Optimization Strategy TailingHigh->Decision FinalMethod Final Protocol: Hybrid C18 + pH 10 NH4HCO3 TailingOK->FinalMethod Direct Valid. OptionA Option A: Ion Pairing (Add TFA/TEA) Decision->OptionA OptionB Option B: High pH (>10) (Neutralize Amine) Decision->OptionB EvalA Result A: Better Shape Slow Equilibration Not MS Friendly OptionA->EvalA EvalB Result B: Excellent Shape High Sensitivity MS Compatible OptionB->EvalB EvalB->FinalMethod

Caption: Decision tree for optimizing basic aniline chromatography. The shift to High pH (Option B) is preferred over Ion Pairing (Option A) for modern LC-MS compatibility and robustness.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[6] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link]

  • PubChem. (n.d.).[7] 3-Chloro-4-methylaniline (Parent compound data).[1][2][8][9] National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-methyl-N-propylaniline

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 3-Chloro-4-methyl-N-propylaniline, a substituted aromatic amine, is a valua...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 3-Chloro-4-methyl-N-propylaniline, a substituted aromatic amine, is a valuable intermediate; however, its structural class suggests significant health hazards that must be rigorously managed. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to establish a self-validating system of safety that protects you, your colleagues, and your research.

The primary routes of exposure for this compound and related anilines are through skin absorption and inhalation.[1] It is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2][3] Furthermore, as an aromatic amine, the potential for carcinogenicity and the ability to cause an allergic skin reaction must be considered. Therefore, our PPE strategy is designed to create an impermeable barrier against these routes of entry.

The Foundation: Hierarchy of Controls

Before we discuss PPE, we must acknowledge its place in the hierarchy of laboratory safety. PPE is the last line of defense.[4] Its effectiveness is predicated on the proper implementation of preceding controls:

  • Elimination/Substitution: While not always possible in research, consider if a less hazardous reagent could achieve the same synthetic outcome.

  • Engineering Controls: These are your primary and most critical layer of protection. All work with 3-Chloro-4-methyl-N-propylaniline must be conducted in a certified chemical fume hood to control exposure to hazardous vapors.[1][5] Easily accessible safety showers and eyewash stations are mandatory where this chemical is handled.[5]

  • Administrative Controls: This includes rigorous training, establishing standard operating procedures (SOPs), and restricting access to designated areas where the chemical is in use.[1]

Only after these controls are in place do we select PPE to mitigate the remaining residual risk.

Task-Based PPE Selection: A Risk-Based Approach

The specific ensemble of PPE required is not static; it must be tailored to the potential for exposure associated with the task at hand. The following diagram outlines a decision-making workflow for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_input Hazard & Task Assessment cluster_process Decision Points cluster_output Required PPE Ensemble start Start: Assess Task (e.g., weighing, transfer, reaction) q_quantity Quantity Handled? start->q_quantity q_splash Splash or Aerosol Potential? q_quantity->q_splash < 1g (Solid) ppe_medium Medium Risk PPE - Chemical Splash Goggles - Double Nitrile Gloves - Flame-Resistant Lab Coat - Chemical-Resistant Apron q_quantity->ppe_medium 1-50g (Liquid/Solid) ppe_high High Risk PPE - Goggles & Face Shield - Silver Shield® under  Nitrile/Neoprene Gloves - Chemical-Resistant Suit/Coveralls - Consider Respirator q_quantity->ppe_high > 50g / Large Volume ppe_low Low Risk PPE - Safety Glasses - Nitrile Gloves (Single Pair) - Flame-Resistant Lab Coat q_splash->ppe_low Low (e.g., weighing solid in fume hood) q_splash->ppe_medium High (e.g., liquid transfer, making solutions)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methyl-N-propylaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methyl-N-propylaniline
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